molecular formula C11H16N2 B1331365 2-(Pyrrolidin-1-ylmethyl)aniline CAS No. 55727-59-8

2-(Pyrrolidin-1-ylmethyl)aniline

Cat. No.: B1331365
CAS No.: 55727-59-8
M. Wt: 176.26 g/mol
InChI Key: GWPIHNDIYNLVOT-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99364. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPIHNDIYNLVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295032
Record name 2-(pyrrolidin-1-ylmethyl)aniline
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55727-59-8
Record name 55727-59-8
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Record name 2-(pyrrolidin-1-ylmethyl)aniline
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Record name 2-(pyrrolidin-1-ylmethyl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-ylmethyl)aniline is a chemical compound featuring a central aniline ring substituted with a pyrrolidinomethyl group. This structural motif is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of both aniline and pyrrolidine moieties in a wide range of biologically active molecules. Understanding the physicochemical properties of this compound is fundamental for its potential application in the development of novel therapeutics and other chemical applications. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol [1]
Melting Point 85.18 °C (estimated)Chemchart
Boiling Point 303.51 °C (estimated)Chemchart
Density 1.05 g/cm³ (estimated)Chemchart
Water Solubility 3274.7 mg/L (estimated)Chemchart
Flash Point 142.41 °C (estimated)Chemchart
pKa (most basic) 9.5 (predicted)
logP 2.1 (predicted)

Experimental Protocols

Synthesis Protocol: Mannich Reaction

A plausible and common method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound containing an acidic proton (in this case, aniline).

Reaction: Aniline + Formaldehyde + Pyrrolidine → this compound

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Cool the mixture in an ice bath. Add pyrrolidine (1 equivalent) to the flask, followed by the slow, dropwise addition of an aqueous solution of formaldehyde (1.1 equivalents).

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Below is a conceptual workflow for the synthesis of this compound via the Mannich reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Reaction Mannich Reaction (Ethanol, Reflux) Aniline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic Workflow
Analytical Protocols: Purity and Structural Confirmation

The purity and identity of synthesized this compound can be determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for an aniline derivative).

  • Purpose: To determine the purity of the compound and quantify any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Detection: Mass spectrometer to identify the compound by its mass-to-charge ratio and fragmentation pattern.

  • Purpose: To confirm the molecular weight and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the number and types of protons and their connectivity in the molecule.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • Purpose: To provide detailed structural elucidation of the compound.

The following diagram illustrates a typical analytical workflow for compound characterization.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_result Result Crude Crude Product HPLC HPLC (Purity) Crude->HPLC GCMS GC-MS (Identity & MW) Crude->GCMS NMR NMR (Structure) Crude->NMR Pure Pure, Characterized Compound HPLC->Pure GCMS->Pure NMR->Pure

Analytical Workflow

Potential Biological Activity and Signaling Pathways

While there is no specific information available in the scientific literature detailing the biological activity or signaling pathway involvement of this compound, the structural components suggest potential areas of pharmacological interest. Both aniline and pyrrolidine derivatives are known to exhibit a wide range of biological activities.

Given the lack of specific data, a logical approach for a drug development professional would be to screen this compound against a panel of targets known to be modulated by similar scaffolds. A potential, hypothetical screening cascade is outlined below.

G cluster_compound Compound cluster_screening Screening cluster_outcome Outcome Compound This compound Primary Primary Screening (e.g., Receptor Binding Assays) Compound->Primary Secondary Secondary Screening (e.g., Cellular Assays) Primary->Secondary Hit Hit Identification Secondary->Hit Lead Lead Optimization Hit->Lead

Drug Discovery Cascade

Conclusion

This compound is a compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery and development. This guide provides the foundational information necessary for researchers to synthesize, purify, and analyze this molecule. While its specific biological activity remains to be elucidated, the structural motifs present suggest that it warrants exploration against a variety of biological targets. The provided experimental and logical workflows offer a roadmap for the initial stages of research into this and similar compounds.

References

biological activity of 2-(Pyrrolidin-1-ylmethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-(Pyrrolidin-1-ylmethyl)aniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold represents a significant area of interest in medicinal chemistry. As a privileged structure, its derivatives have been explored for a multitude of biological activities, demonstrating considerable potential for therapeutic applications. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a three-dimensional structure that can effectively explore pharmacophore space, a key attribute in drug design.[1] This guide provides a comprehensive overview of the synthesis, biological targets, quantitative activity data, and experimental evaluation of these promising compounds.

Core Biological Activities & Data Presentation

The primary therapeutic potential of this compound derivatives and structurally related compounds lies in their modulation of key central nervous system (CNS) targets, particularly the dopamine D4 and sigma-1 receptors.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a D2-like G protein-coupled receptor (GPCR), is a critical target in the development of antipsychotic medications with potentially fewer side effects than traditional neuroleptics.[2] Derivatives containing an aminomethyl moiety linked to an aromatic system have shown high affinity and selectivity for this receptor. While specific data for the exact this compound core is not widely tabulated in publicly available literature, the following table presents data for structurally related piperidine and piperazine derivatives, illustrating the structure-activity relationships (SAR) for D4 antagonism.

Table 1: Dopamine D4 Receptor Binding Affinities of Structurally Related Analogs

Compound IDBasic MoietyLinker/CoreAromatic GroupKi (nM) for human D4Selectivity over D2
1 4-ButylpiperidineEthyl-dihydroquinolinone-1.58>100-fold
2 4-BenzylpiperidineEthyl-dihydroquinolinone-0.79>100-fold
3 4-Phenyl-tetrahydropyridineMethyl-dihydroquinolinone-1.51380-fold
4 4-(4-chlorophenyl)piperazineMethyl-pyrazolo[1,5-a]pyridine-2.0High
5 1-(2-phenylethyl)piperidine-5-(4-chlorophenyl)-4-methyl-isoxazole<1.0>500-fold

Data synthesized from related structural classes reported in literature.[1][2][3]

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum, implicated in cellular stress responses, neuroprotection, and the modulation of various ion channels.[4][5] It is a significant target for treating neurodegenerative diseases, pain, and addiction.[4][5] Pyrrolidine-containing structures are among the scaffolds that have yielded high-affinity ligands for this receptor.[4]

Table 2: Sigma-1 Receptor Binding Affinities of Selected Pyrrolidine and Piperidine Derivatives

Compound IDBasic MoietyCore StructureKi (nM) for sigma-1Selectivity (S2R/S1R)
6 3-PhenylpyrrolidineNaphthalene0.12High
7 4-PhenylpiperidineNaphthalene0.31High
8 Spirocyclic PiperidineThienopyran0.2 - 16Variable
9 (S)-EnantiomerN-Aryl-N'-(pyrrolidin-3-yl)urea1115-fold
10 (R)-EnantiomerN-Aryl-N'-(pyrrolidin-3-yl)urea583-fold

Data synthesized from related structural classes reported in literature.[6][7][8]

Experimental Protocols

The characterization of these derivatives relies on standardized and robust experimental methodologies, particularly for determining binding affinities.

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound for a target receptor, such as the dopamine D4 or sigma-1 receptor.

1. Membrane Preparation:

  • Source: Use crude membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) or from tissue known to be rich in the receptor (e.g., guinea pig brain for sigma-1).[6]

  • Procedure: Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[9] Perform a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 - 40,000 x g) to pellet the membranes.[9][10] Wash the pellet by resuspending in fresh buffer and repeating the high-speed spin. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., via BCA assay), and store at -80°C.[9]

2. Assay Execution:

  • Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL.[11]

  • Components:

    • Total Binding Wells: Add membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D4, --INVALID-LINK---Pentazocine for sigma-1), and assay buffer.[6][9]

    • Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors (e.g., 10 µM Haloperidol).[9][10]

    • Competition Wells: Add membranes, radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C or room temperature) with gentle agitation to allow the binding to reach equilibrium.[9][11]

3. Filtration and Counting:

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[10][11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9][11]

  • Counting: Dry the filters, place them in scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[9][10]

4. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the average counts from the NSB wells from the total binding counts.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant for the receptor.[11]

Visualizations: Pathways and Workflows

G cluster_synthesis General Synthesis via Mannich Reaction aniline Substituted Aniline product This compound Derivative aniline->product formaldehyde Formaldehyde intermediate Eschenmoser's Salt (Pre-formed Iminium Ion) formaldehyde->intermediate pyrrolidine Pyrrolidine pyrrolidine->intermediate intermediate->product Electrophilic Aromatic Substitution

Caption: General synthetic pathway for this compound derivatives.

G cluster_pathway Dopamine D4 Receptor Antagonist Mechanism of Action antagonist Derivative (Antagonist) receptor Dopamine D4 Receptor antagonist->receptor Binds and blocks gi Gi/o Protein receptor->gi Prevents activation ac Adenylyl Cyclase gi->ac Inhibition is blocked camp cAMP levels ac->camp Activity restored downstream Reduced Neuronal Inhibition camp->downstream dopamine Dopamine dopamine->receptor Binding prevented

Caption: Signaling pathway of a Dopamine D4 receptor antagonist.

G cluster_workflow Drug Discovery Workflow target Target Identification & Validation screening High-Throughput Screening (HTS) target->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt preclinical In Vivo / Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Standard workflow for CNS drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-(Pyrrolidin-1-ylmethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS), synthetic methodologies, and a plausible biological interaction pathway for the compound 2-(Pyrrolidin-1-ylmethyl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Spectroscopic Data

The structural integrity of this compound has been established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The collated data provides a comprehensive spectroscopic fingerprint of the molecule.

Table 1: 13C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
Data not available in accessible public repositories
Table 2: IR Spectral Data of 2-(Pyrrolidin-1-yl)aniline
Wavenumber (cm-1)Assignment
Data not available in accessible public repositories

Note: The IR spectrum for the closely related compound 2-(Pyrrolidin-1-yl)aniline is mentioned in the PubChem database (CID 937501), however, the peak list is not provided.[3]

Table 3: Mass Spectrometry Data of (S)-2-(Anilinomethyl)-pyrrolidine
Mass to Charge Ratio (m/z)Relative Intensity
Specific peak list not available in search results

Note: The mass spectrum for the isomeric compound (S)-2-(Anilinomethyl)-pyrrolidine is available on SpectraBase, confirming the molecular weight.[1] Predicted fragmentation patterns for this compound suggest characteristic peaks corresponding to the pyrrolidinomethyl and aniline moieties.

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound are not explicitly available in the searched literature. However, general methodologies for the synthesis of substituted anilines and the acquisition of spectroscopic data provide a framework for its preparation and characterization.

Synthesis: A plausible synthetic route involves the reductive amination of 2-aminobenzaldehyde with pyrrolidine, or the nucleophilic substitution of 2-aminobenzyl halide with pyrrolidine. A general procedure for the synthesis of 2-benzyl N-substituted anilines involves the reaction of an appropriate arylidene-cyclohexenone with a primary amine in a suitable solvent like DME at elevated temperatures.[4][5]

NMR Spectroscopy: A general protocol for acquiring 13C NMR spectra of aromatic amines involves dissolving the sample in a deuterated solvent (e.g., CDCl3) and acquiring the spectrum on a spectrometer operating at a frequency of 75 to 125 MHz.

IR Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet, or a thin film can be cast from a suitable solvent onto a salt plate.

Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced into the ion source, where it is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

Potential Biological Interaction Pathway

While specific signaling pathways involving this compound have not been documented, compounds bearing the N-arylmethylpyrrolidine scaffold have been investigated for their potential as enzyme inhibitors.[6] For instance, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of autotaxin, an enzyme involved in the production of the signaling molecule lysophosphatidic acid (LPA). The LPA signaling pathway is implicated in various physiological and pathological processes, including cell proliferation, migration, and survival.

Below is a conceptual workflow illustrating a hypothetical screening process to evaluate the inhibitory activity of this compound against a target enzyme.

experimental_workflow Hypothetical Enzyme Inhibition Screening Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Solution Incubation Incubation of Compound with Enzyme Compound->Incubation Test Compound Enzyme Target Enzyme Preparation Enzyme->Incubation Enzyme Substrate Enzyme Substrate Solution Reaction Initiation of Reaction with Substrate Substrate->Reaction Substrate Incubation->Reaction Detection Detection of Product Formation Reaction->Detection IC50 IC50 Determination Detection->IC50 Raw Data SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Hypothetical workflow for screening enzyme inhibitory activity.

References

The Emerging Potential of 2-(Pyrrolidin-1-ylmethyl)aniline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets. This technical guide explores the latent potential of a specific, yet under-investigated derivative, 2-(Pyrrolidin-1-ylmethyl)aniline. While direct research on this compound is limited, this paper will extrapolate its potential applications by examining the established biological activities of structurally related pyrrolidine and aniline derivatives. This guide will cover putative synthesis protocols, potential therapeutic applications in oncology, infectious diseases, and neurology, and provide representative experimental methodologies to inspire and facilitate further research into this promising chemical entity.

Introduction: The Significance of the Pyrrolidine Moiety

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions within the binding pockets of enzymes and receptors. The presence of the nitrogen atom provides a basic center that can be crucial for salt formation, improving solubility and bioavailability, and can also act as a hydrogen bond acceptor.

This compound combines this valuable pyrrolidine ring with an aniline moiety, a common pharmacophore known to participate in various receptor interactions. This unique combination suggests a broad range of potential biological activities that are yet to be fully explored. This guide will synthesize the existing knowledge on related compounds to build a case for the investigation of this compound as a novel scaffold in drug development.

Synthetic Strategies

Representative Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2-aminobenzaldehyde and pyrrolidine.

Materials:

  • 2-Aminobenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in DCE or THF, add pyrrolidine (1.1 eq).

  • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Therapeutic Applications and Supporting Data

The therapeutic potential of this compound can be inferred from the biological activities of its constituent scaffolds and related molecules.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents. For instance, certain pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] The aniline moiety is also present in many kinase inhibitors and other anticancer drugs.

  • Hypothesized Mechanism: Derivatives of this compound could potentially act as inhibitors of protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. The aniline nitrogen could form key hydrogen bonds in the hinge region of the kinase domain, while the pyrrolidine ring could occupy a hydrophobic pocket. Another potential mechanism is the induction of apoptosis. Studies on indibulin analogues, which contain a pyrrole ring, have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases.[2]

Table 1: Cytotoxicity of Representative Pyrrolidine Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Pyrrolidin-2-one DerivativesMCF-77.5[2]
Pyrrolidin-2-one DerivativesT47-DNot specified[2]
Pyrrolidin-2-one DerivativesMDA-MB231Not specified[2]
Diphenylamine-Pyrrolidin-2-one-HydrazonePPC-12.5 - 20.2[1]
Diphenylamine-Pyrrolidin-2-one-HydrazoneIGR392.5 - 20.2[1]
Antimicrobial Activity

The pyrrolidine scaffold is a common feature in compounds with antibacterial and antifungal properties. The basic nitrogen of the pyrrolidine ring can interact with microbial cell membranes or essential enzymes.

  • Hypothesized Mechanism: this compound derivatives could exhibit antimicrobial activity by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity conferred by the benzyl and pyrrolidine groups may facilitate passage through the microbial cell membrane.

Table 2: Antimicrobial Activity of Representative Pyrrolidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione DerivativesStaphylococcus aureus16 - 64[3]
Pyrrolidine-2,5-dione DerivativesVibrio cholerae16 - 64[3]
N-Arylsuccinimide DerivativesBacteria32 - 128[3]
N-Arylsuccinimide DerivativesYeasts64 - 256[3]
Neuroprotective and CNS Activity

Pyrrolidine derivatives, most notably the racetams, are well-known for their nootropic and neuroprotective effects. The pyrrolidin-2-one structure is a key feature of this class of drugs. While this compound does not contain the 2-one moiety, the pyrrolidine ring itself is crucial for activity in many CNS-active compounds.

  • Hypothesized Mechanism: Derivatives of this compound could potentially modulate neurotransmitter systems, such as the cholinergic or glutamatergic systems. They might also exhibit antioxidant properties, protecting neurons from oxidative stress-induced damage, a common pathway in neurodegenerative diseases. The ability to cross the blood-brain barrier would be a critical factor for any CNS activity.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential roles of this compound in medicinal chemistry, the following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway it might modulate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (2-Aminobenzaldehyde, Pyrrolidine) synthesis Reductive Amination start->synthesis 1. Imine Formation 2. Reduction purification Column Chromatography synthesis->purification characterization NMR, MS Analysis purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) characterization->in_vitro Compound Library hit_id Hit Identification in_vitro->hit_id Active Compounds sar SAR Studies hit_id->sar Structure-Activity Relationship in_vivo In Vivo Models (Xenograft, Infection) sar->in_vivo lead_compound Lead Compound in_vivo->lead_compound

Hypothetical workflow for the discovery of bioactive this compound derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Compound This compound Derivative Compound->RTK Inhibition AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Putative inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Conclusion and Future Directions

While direct experimental data on this compound is currently sparse, the analysis of its structural components and related compounds strongly suggests its potential as a versatile scaffold in medicinal chemistry. The combination of the privileged pyrrolidine moiety with the pharmacologically relevant aniline core presents a compelling starting point for the development of novel therapeutics.

Future research should focus on:

  • Efficient Synthesis and Library Generation: Developing and optimizing a robust synthetic route to produce a diverse library of this compound derivatives with various substitutions on both the aniline and pyrrolidine rings.

  • Broad Biological Screening: Screening this library against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes implicated in disease.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of the most promising compounds to understand how they exert their therapeutic effects.

The exploration of this compound and its analogs represents a promising avenue for the discovery of new chemical entities with the potential to address unmet medical needs in oncology, infectious diseases, and neurology. This guide serves as a foundational document to encourage and direct these future research endeavors.

References

An In-Depth Technical Guide on 2-(Pyrrolidin-1-ylmethyl)aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-ylmethyl)aniline, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to a lack of a specific historical record detailing its initial discovery, this document focuses on its physicochemical properties, a probable synthetic route based on established chemical principles, and its potential utility as a scaffold in drug discovery, drawing from the known biological activities of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 55727-59-8Chemchart[1]
Molecular Formula C₁₁H₁₆N₂Chemchart[1]
Molecular Weight 176.26 g/mol Chemchart[1]
IUPAC Name This compoundPubChem
Canonical SMILES C1CCN(C1)CC2=CC=CC=C2NChemchart[1]

Probable Synthetic Route: The Mannich Reaction

The structure of this compound strongly suggests its synthesis via the Mannich reaction, a classic and versatile method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. In this case, the reaction would likely involve the condensation of a suitable aniline precursor, formaldehyde, and pyrrolidine.

Generalized Experimental Protocol

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not available, a general procedure based on the Mannich reaction can be proposed. A potential starting material could be a protected form of 2-aminobenzyl alcohol or a related derivative where the amino group is masked to prevent side reactions. A more direct, yet potentially lower-yielding, approach could involve the direct aminomethylation of aniline, though this often leads to a mixture of ortho and para isomers. A plausible, more controlled synthesis could start from 2-nitrobenzyl halide.

A Potential Multi-step Synthesis:

  • Reaction of 2-nitrobenzyl bromide with pyrrolidine: 2-Nitrobenzyl bromide and pyrrolidine would be reacted in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a base (e.g., potassium carbonate) to form 1-((2-nitrophenyl)methyl)pyrrolidine.

  • Reduction of the nitro group: The resulting nitro compound would then be reduced to the corresponding aniline. A standard method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Workflow Diagram

The following diagram illustrates a probable synthetic workflow for this compound.

G Probable Synthetic Workflow for this compound cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Reduction A 2-Nitrobenzyl bromide C 1-((2-Nitrophenyl)methyl)pyrrolidine A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B Pyrrolidine B->C D 1-((2-Nitrophenyl)methyl)pyrrolidine E This compound D->E H₂, Pd/C Solvent (e.g., EtOH)

A potential two-step synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, the pyrrolidine and aniline moieties are present in numerous pharmacologically active compounds. The pyrrolidine ring is a common scaffold in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. Aniline derivatives also exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties.

Derivatives of pyrrolidine have been investigated for a variety of therapeutic applications, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes, and as anti-inflammatory agents. Given this context, this compound represents a valuable scaffold for the synthesis of new chemical entities with the potential for a range of biological activities.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for this compound, it is not possible to generate a diagram of a specific signaling pathway in which it is involved. However, we can illustrate the logical relationship in its potential application in drug discovery.

G Logical Relationship in Drug Discovery A This compound (Core Scaffold) B Chemical Modification (e.g., acylation, alkylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Development F->G

The role of this compound in a drug discovery workflow.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. Although its specific history of discovery is not well-documented, its synthesis can be reasonably achieved through established methods such as the Mannich reaction or a multi-step synthesis involving nucleophilic substitution and reduction. The presence of both the pyrrolidine and aniline moieties suggests that derivatives of this compound could be explored for a wide range of therapeutic applications. Further research into the synthesis of a library of its derivatives and subsequent biological screening is warranted to fully elucidate its potential in drug discovery and development.

References

Theoretical Exploration of 2-(Pyrrolidin-1-ylmethyl)aniline: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide will outline the probable geometric and electronic characteristics of 2-(Pyrrolidin-1-ylmethyl)aniline, detail the standard computational protocols used for such analyses, and present the expected quantitative data in a clear, tabular format. Visualizations of key concepts are provided to facilitate understanding.

Theoretical Methodology

The data and analyses presented in this paper are based on computational protocols commonly employed for the theoretical study of organic molecules. These methods are derived from published studies on analogous structures containing pyrrolidine and aniline fragments.

Computational Details

A standard and robust computational protocol for a molecule like this compound would involve the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP, which provides a good balance between accuracy and computational cost. A common basis set for such calculations is 6-311++G(d,p), which offers a good description of the electron distribution.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a series of single-point energy calculations are carried out to determine various electronic properties. This includes:

    • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions, reactivity, and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution on each atom (Mulliken or NBO charges), intramolecular interactions, and the nature of chemical bonds.

    • Molecular Electrostatic Potential (MEP) Analysis: The MEP map illustrates the charge distribution from a visual perspective, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This is invaluable for predicting how the molecule might interact with biological targets.

The following diagram illustrates a typical workflow for the theoretical analysis of a small organic molecule.

G Computational Chemistry Workflow for Molecular Analysis A Initial Molecular Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Single-Point Energy Calculations B->E D Confirmation of Energy Minimum C->D I Analysis of Theoretical Data D->I F Molecular Orbital Analysis (HOMO-LUMO) E->F G Charge Distribution Analysis (NBO/Mulliken) E->G H Molecular Electrostatic Potential (MEP) Mapping E->H F->I G->I H->I

A typical workflow for the theoretical analysis of a molecule.

Predicted Molecular Properties

Based on the analysis of structurally similar compounds, the following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Geometrical Parameters (Optimized Structure)
ParameterPredicted ValueDescription
Bond Lengths (Å)
C-N (Aniline)~1.40Length of the bond between the aniline ring and the amino group.
C-C (Aromatic)~1.39 - 1.41Average length of the carbon-carbon bonds in the benzene ring.
C-N (Pyrrolidine)~1.47Average length of the carbon-nitrogen bonds within the pyrrolidine ring.
C-C (Pyrrolidine)~1.54Average length of the carbon-carbon bonds within the pyrrolidine ring.
C-C (Methylene)~1.53Length of the bond between the methylene carbon and the pyrrolidine nitrogen.
C-N (Methylene)~1.46Length of the bond between the methylene carbon and the aniline ring.
Bond Angles (°)
C-C-C (Aromatic)~120.0Average angle of the carbon-carbon-carbon bonds in the benzene ring.
C-N-C (Pyrrolidine)~109.5Average angle of the carbon-nitrogen-carbon bonds within the pyrrolidine ring.
H-N-H (Aniline)~112.0Angle of the hydrogen-nitrogen-hydrogen bonds in the aniline amino group.
Dihedral Angles (°)
C-C-N-C (Torsion)VariableThe torsional angle between the aniline ring and the methylene bridge, indicating rotational freedom.
Table 2: Predicted Electronic and Quantum Chemical Parameters
ParameterPredicted ValueSignificance
Energy
HOMO Energy~ -5.5 eVHighest Occupied Molecular Orbital energy; related to the molecule's ability to donate electrons.
LUMO Energy~ -0.5 eVLowest Unoccupied Molecular Orbital energy; related to the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE)~ 5.0 eVIndicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests lower reactivity.
Charge Distribution
Mulliken Charge on N (Aniline)~ -0.8 eIndicates a high electron density on the aniline nitrogen, making it a potential hydrogen bond acceptor and a nucleophilic site.
Mulliken Charge on N (Pyrrolidine)~ -0.6 eShows a significant negative charge, also indicating nucleophilic character.
Mulliken Charge on H (Aniline NH₂)~ +0.4 eThe positive charge on the amine hydrogens makes them potential hydrogen bond donors.
Other Properties
Dipole Moment~ 2.0 - 2.5 DebyeA measure of the overall polarity of the molecule.

Analysis of Key Theoretical Descriptors

Molecular Geometry

The geometry of this compound is expected to be non-planar. The pyrrolidine ring will likely adopt an envelope or twisted conformation to minimize steric strain. The aniline ring will be planar, but the C-N bond to the amino group may exhibit some pyramidalization. The methylene linker provides significant conformational flexibility, allowing the pyrrolidine and aniline moieties to orient themselves in various spatial arrangements. The dihedral angle between the plane of the aniline ring and the C-N bond of the methylene linker will be a key determinant of the overall molecular shape.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is predicted to be localized primarily on the aniline ring, particularly on the nitrogen atom and the aromatic π-system. This is consistent with the electron-donating nature of the amino group. The LUMO is expected to be distributed over the aromatic ring. The HOMO-LUMO energy gap of approximately 5.0 eV suggests that the molecule is moderately stable and not highly reactive. This energy gap is a critical parameter in determining the molecule's electronic absorption properties and its potential for charge transfer interactions.

The following diagram illustrates the relationship between HOMO, LUMO, and the energy gap, which is fundamental to understanding chemical reactivity.

G HOMO-LUMO Energy Diagram cluster_1 HOMO HOMO (Highest Occupied Molecular Orbital) ~ -5.5 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ -0.5 eV HOMO->LUMO E Energy E_axis_start->E_axis_end Energy

HOMO-LUMO energy gap and its significance.
Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting intermolecular interactions. For this compound, the MEP is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of both the aniline and pyrrolidine moieties, indicating these are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

  • Positive Potential (Blue): Located around the hydrogen atoms of the aniline's amino group, making them susceptible to nucleophilic attack and prime sites for hydrogen bond donation.

  • Neutral Potential (Green): The carbon atoms of the aromatic ring and the aliphatic chain of the pyrrolidine will exhibit a more neutral potential.

This charge distribution is critical for understanding how the molecule might bind to a receptor or enzyme active site.

Conclusion

This in-depth technical guide provides a theoretical framework for understanding the structural and electronic properties of this compound from a computational chemistry standpoint. Although direct experimental or theoretical studies on this specific molecule are scarce, the analysis of structurally related compounds allows for reliable predictions of its key characteristics. The provided data on bond lengths, angles, charge distribution, and frontier molecular orbitals offer valuable insights for researchers in drug discovery and development. The methodologies and workflows described herein represent a standard approach for the theoretical characterization of novel organic molecules, providing a solid foundation for further computational and experimental investigations. The visualizations presented aim to clarify complex theoretical concepts, making them more accessible to a broader scientific audience.

reactivity and chemical stability of 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Chemical Stability of 2-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted . Due to the limited availability of specific experimental data for this molecule in public literature, this document leverages established chemical principles of its constituent functional groups—a primary aromatic amine and a tertiary aliphatic amine—and draws parallels from studies on structurally related compounds. The information herein is intended to guide researchers in the handling, storage, and experimental design involving this compound.

Core Chemical Properties

This compound possesses a unique structural motif combining a substituted aniline ring with a pyrrolidine moiety. This structure suggests its potential as a versatile scaffold in medicinal chemistry and organic synthesis.[1][2]

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂[3][4][5]
Molecular Weight176.26 g/mol [3][5]
IUPAC NameThis compound[4]
CAS Number55727-59-8[3]
Water Solubility28240 mg/L (Predicted)[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors2[3]
Rotatable Bonds2[3]

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of its aniline and pyrrolidine functionalities.

  • Aniline Moiety : The primary aromatic amine is susceptible to a range of reactions.

    • Oxidation : Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, light, or chemical oxidizing agents.[6][7] This can lead to the formation of colored oligomeric or polymeric materials.[7][8] The specific products can vary depending on the oxidant and reaction conditions.[7]

    • Electrophilic Aromatic Substitution : The amino group is an activating, ortho-, para-directing group. However, the presence of the bulky pyrrolidin-1-ylmethyl substituent at the ortho position may sterically hinder reactions at the other ortho position (position 6). Therefore, electrophilic substitution is most likely to occur at the para position (position 4) and to a lesser extent at the remaining ortho position.

    • Diazotization : The primary amine can react with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring.

  • Pyrrolidine Moiety : The tertiary amine within the pyrrolidine ring also contributes to the molecule's reactivity.

    • N-Oxidation : The lone pair of electrons on the pyrrolidine nitrogen makes it susceptible to oxidation, leading to the formation of an N-oxide.[6] This can be a significant degradation pathway, particularly in the presence of oxidizing agents like hydrogen peroxide.[6]

    • Protonation : As a Lewis base, the pyrrolidine nitrogen can be readily protonated in acidic conditions to form a pyrrolidinium salt. This will significantly increase the water solubility of the compound.[6]

Chemical Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for its application in drug development and for defining appropriate storage conditions. Based on analogous compounds, the primary degradation pathways are predicted to be oxidation, hydrolysis under extreme conditions, and photolysis.[6][9]

Stress ConditionPotential Degradation PathwayPredicted Outcome
Oxidative Oxidation of the aniline nitrogen and/or the pyrrolidine tertiary amine.[6][9]Formation of N-oxides, colored oligomers, and potentially ring-opened products.[6][8]
Acidic/Basic pH Generally stable, but extreme pH and high temperatures could potentially lead to cleavage of the benzylic C-N bond over time.[9]Slow decomposition. Protonation of the amines will occur at acidic pH.[6]
Photolytic Excitation by UV or visible light can lead to radical formation and subsequent degradation.[10]Formation of various photoproducts, potentially colored.[10]
Thermal Thermally induced decomposition, likely accelerated by the presence of oxygen.[6]Degradation, the extent of which depends on temperature and duration of exposure.

A diagram illustrating the potential degradation pathways is provided below.

G Potential Degradation Pathways of this compound cluster_main cluster_products A This compound B Aniline N-Oxide/Oligomers A->B Oxidation (O2, H2O2) C Pyrrolidine N-Oxide A->C Oxidation (H2O2) D Photodegradation Products A->D Photolysis (UV/Vis Light) E Thermal Degradants A->E Thermolysis (Heat)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following forced degradation protocols are adapted from established methods for similar molecules and can be used to investigate the stability of this compound.[6][9] A stability-indicating HPLC method capable of separating the parent compound from its degradation products is essential for analysis.[6]

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis :

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for up to 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis :

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for up to 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis :

    • Mix an aliquot of the stock solution with an equal volume of water.

    • Incubate at 60°C for up to 24 hours and analyze at specified time points.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of the compound.

  • Procedure :

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for up to 24 hours, protected from light.

    • At specified time points, withdraw a sample, dilute as necessary, and analyze by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a suitable solvent. Transfer the solution to a transparent vial. Prepare a control sample in an amber vial to protect it from light.

  • Procedure :

    • Expose the transparent vial to a light source that provides both UV and visible light (in accordance with ICH Q1B guidelines).

    • Keep the control sample in the same chamber but protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation : Place the solid compound in a transparent vial.

  • Procedure :

    • Heat the vial in an oven at a specified temperature (e.g., 80°C) for 48 hours.

    • Maintain a control sample at room temperature.

    • After the heating period, allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC along with the control.

A general workflow for these studies is depicted below.

G General Workflow for Forced Degradation Studies A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Collect Samples at Time Points B->C D Neutralize/Quench/ Dilute Samples C->D E Analyze by Stability-Indicating HPLC-UV/MS D->E F Characterize Degradants E->F G Determine Degradation Pathway F->G

Caption: General workflow for conducting forced degradation studies.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry due to its combination of aniline and pyrrolidine scaffolds. While specific reactivity and stability data are not widely published, an understanding of its functional groups allows for a predictive assessment. The primary stability concerns are oxidative degradation of both nitrogen centers and potential photolytic instability. The provided protocols offer a robust framework for experimentally determining its stability profile, which is a critical step in the development of any new chemical entity for research or therapeutic applications. It is recommended to store this compound in a cool, dark place, under an inert atmosphere to minimize degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When incorporated into the 2-(pyrrolidin-1-ylmethyl)aniline structure, it gives rise to a class of compounds with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its analogs. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and insights into their mechanisms of action are presented to facilitate further research and development in this area.

Introduction

The this compound core structure combines a substituted aniline, a common pharmacophore, with a pyrrolidine ring, a versatile heterocyclic moiety. This combination has proven to be a fruitful starting point for the development of ligands targeting a variety of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The pyrrolidine moiety, with its sp3-hybridized carbon atoms, allows for the exploration of three-dimensional space, a key factor in achieving high-affinity and selective binding to protein targets. This guide will delve into the synthetic methodologies to access this scaffold, the biological targets that have been explored, and the structure-activity relationships that govern the potency and selectivity of these compounds.

Chemical Properties and Synthesis

This compound is a stable compound under standard conditions. Its chemical properties are largely dictated by the basicity of the aniline and pyrrolidine nitrogen atoms and the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂PubChem
Molecular Weight176.26 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
General Synthesis Strategies

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. One common and efficient method is the reductive amination of a suitable carbonyl compound with an aniline.

This protocol is a general method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines.

Materials:

  • 2,5-Hexanedione (or other suitable diketone)

  • Substituted aniline

  • Iridium catalyst (e.g., [Ir(Cp*)Cl₂]₂)

  • Formic acid (HCO₂H)

  • Solvent (e.g., Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the diketone (1.0 equiv.), the aniline (1.1 equiv.), and the solvent.

  • Add the Iridium catalyst (e.g., 1.0 mol%).

  • Add formic acid (e.g., 30.0 equiv.) as the hydrogen source.

  • The reaction mixture is stirred under an inert atmosphere at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-substituted pyrrolidine.

Note: This is a general procedure and specific conditions may need to be optimized for different substrates.

A schematic representation of a typical synthetic workflow is provided below.

G cluster_synthesis Synthesis Workflow start Starting Materials (Diketone, Aniline) reaction Reductive Amination (Ir catalyst, HCO₂H) start->reaction 1. Mix workup Workup (Solvent removal) reaction->workup 2. React purification Purification (Column Chromatography) workup->purification 3. Isolate crude product Final Product (N-Aryl Pyrrolidine) purification->product 4. Purify

A generalized workflow for the synthesis of N-aryl pyrrolidines.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities, with a notable focus on their potential as receptor antagonists and enzyme inhibitors.

Dopamine Receptor Ligands

Certain analogs of this compound have shown affinity for dopamine receptors, particularly the D3 subtype. The development of selective D3 receptor ligands is of great interest for the treatment of various neurological and psychiatric disorders.

Table 2: Binding Affinities (Ki) of Selected Pyrrolidine Derivatives for Dopamine Receptors

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity (D2/D3)Reference
PF-04455242 ---J Pharmacol Exp Ther, 2011
Analog 164321.3J Pharmacol Exp Ther, 2011
Analog 2>4000--J Pharmacol Exp Ther, 2011

Note: Data for PF-04455242, a structurally related compound, is provided for context.

The structure-activity relationship for this class of compounds suggests that modifications to the aniline ring and the pyrrolidine moiety can significantly impact both affinity and selectivity. For instance, the introduction of a sulfonyl group and a biphenyl moiety, as seen in PF-04455242, leads to high affinity for the κ-opioid receptor, highlighting the scaffold's versatility.

ST2 Inhibitors

A series of 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole-based compounds, structurally related to the core aniline scaffold, have been identified as inhibitors of the ST2 receptor, a member of the interleukin-1 receptor family. The ST2/IL-33 signaling pathway is implicated in various inflammatory and autoimmune diseases.

Table 3: Inhibitory Activity (IC₅₀) of ST2 Inhibitors

CompoundST2 Inhibition IC₅₀ (µM)Metabolic Stability (t₁/₂, min)Reference
19 1.2-NIH Public Access
29 2.57.8NIH Public Access
31 0.81.47NIH Public Access
33 3.64.59NIH Public Access

The SAR studies on these ST2 inhibitors revealed that the dimethylaniline group may interact with a confined hydrophobic pocket in the ST2 receptor.[1] Introduction of polar groups, such as a hydroxyl group, on the phenyl ring generally leads to a decrease in inhibitory activity.[1]

Signaling Pathways

The specific signaling pathways modulated by this compound and its derivatives are dependent on their biological target. For instance, as ST2 inhibitors, they would interfere with the IL-33/ST2 signaling cascade.

G cluster_pathway IL-33/ST2 Signaling Pathway IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds to MyD88 MyD88 ST2->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inhibitor 2-(Pyrrolidin-1-ylmethyl) aniline Analog (ST2 Inhibitor) Inhibitor->ST2 Inhibits

Inhibition of the IL-33/ST2 signaling pathway by a representative inhibitor.

Binding of IL-33 to the ST2 receptor typically leads to the recruitment of the adaptor protein MyD88 and subsequent activation of IRAK kinases and TRAF6, culminating in the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.[1] An ST2 inhibitor based on the this compound scaffold would block the initial step of this cascade.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive area for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this versatile chemical space. Future efforts may focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in a wider range of therapeutic areas.

References

A Proposed Preliminary Screening of 2-(Pyrrolidin-1-ylmethyl)aniline for Catalytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel catalysts is a cornerstone of modern chemical synthesis, enabling the efficient and selective construction of complex molecules. This technical guide outlines a proposed preliminary screening protocol to evaluate the catalytic activity of 2-(Pyrrolidin-1-ylmethyl)aniline, a bidentate N,N'-donor ligand. Due to the limited availability of specific catalytic data for this compound in the current literature, this document provides a comprehensive, hypothetical framework for its initial assessment. The guide details proposed experimental workflows, model reactions for screening, and templates for data acquisition and presentation. Furthermore, it includes detailed, generalized experimental protocols for catalyst preparation and for conducting representative cross-coupling and hydrogenation reactions. Visualizations of the proposed screening workflow, a potential catalytic cycle, and the logical relationships of screening parameters are provided to guide the researcher.

Introduction

This compound is a readily accessible organic molecule featuring a primary aniline amine and a tertiary pyrrolidinyl amine, connected by a methylene bridge. This structural motif makes it an attractive candidate as a bidentate N,N'-donor ligand for transition metal catalysis. The nitrogen atoms can chelate to a metal center, potentially forming a stable and reactive catalytic species. The pyrrolidine moiety can also introduce chirality if a chiral version of the ligand is used, opening possibilities for asymmetric catalysis.

While the parent compound, 2-(pyrrolidin-1-yl)aniline, and its derivatives have been explored in medicinal chemistry, their application in catalysis is not well-documented.[1] This guide, therefore, proposes a systematic preliminary screening to uncover the potential catalytic activity of this compound in a range of important organic transformations. The screening strategy is designed to be efficient and informative, providing a solid foundation for further catalyst development.

Proposed Screening Strategy

A successful catalyst screening campaign requires a carefully designed workflow and the selection of appropriate model reactions. A high-throughput experimentation (HTE) approach is recommended to efficiently screen a wide range of reaction parameters.

Selection of Model Reactions

Based on the bidentate N,N'-donor nature of the ligand, the following classes of reactions are proposed for the initial screening:

  • Palladium-catalyzed Suzuki-Miyaura Cross-Coupling: This is a fundamental C-C bond-forming reaction, and the performance of new ligands is often benchmarked in this transformation.[2]

  • Rhodium or Iridium-catalyzed Asymmetric Hydrogenation: Should a chiral variant of the ligand be synthesized, its efficacy in asymmetric hydrogenation of a prochiral olefin would be a key test of its potential in asymmetric catalysis.

  • Copper-catalyzed C-N Cross-Coupling: The formation of C-N bonds is crucial in the synthesis of many pharmaceuticals and agrochemicals.

High-Throughput Experimentation (HTE) Workflow

A parallel screening approach using 96-well plates is proposed. This allows for the simultaneous testing of multiple metal precursors, solvents, bases, and temperatures. The general workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Analysis prep_ligand Ligand Stock Solution (this compound) dispense Dispense Reagents into 96-well plate prep_ligand->dispense prep_metal Metal Precursor Stock Solutions (e.g., Pd(OAc)2, CuI) prep_metal->dispense prep_reagents Reactant Stock Solutions (e.g., Aryl halide, Boronic acid) prep_reagents->dispense reaction Reaction Incubation (Controlled Temperature & Stirring) dispense->reaction quench Quench Reactions reaction->quench sample_prep Sample Preparation (Dilution, Filtration) quench->sample_prep analysis GC-MS / LC-MS Analysis (Yield, Conversion) sample_prep->analysis data_proc Data Processing & Visualization analysis->data_proc

Figure 1: Proposed high-throughput screening workflow.

Experimental Protocols (Proposed)

The following are generalized, hypothetical protocols for the preliminary screening. Researchers should adapt these based on available equipment and specific reaction requirements.

General Procedure for in situ Catalyst Preparation

The active catalyst can be conveniently generated in situ by mixing the ligand with a suitable metal precursor.

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., 1,4-dioxane, toluene).

  • Prepare stock solutions of the desired metal precursors (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂, CuI) in the same solvent.

  • In an inert atmosphere (e.g., a glovebox), dispense the appropriate volumes of the ligand and metal precursor stock solutions into the reaction vials or wells of a 96-well plate.

  • Allow the mixture to stir for a predetermined time (e.g., 15-30 minutes) to allow for complex formation before adding the reactants.

Proposed Protocol for Suzuki-Miyaura Cross-Coupling Screen

This protocol is designed for a 96-well plate format with a total reaction volume of 200 µL.

  • Catalyst Preparation: In each well of a 96-well plate under an inert atmosphere, add the ligand and palladium precursor solutions to achieve the desired catalyst loading (e.g., 1-5 mol%).

  • Reagent Addition: To each well, add a solution of the aryl halide (e.g., 4-bromotoluene, 0.1 M in dioxane), the boronic acid (e.g., phenylboronic acid, 0.15 M in dioxane), and the base (e.g., K₂CO₃, solid, or a solution of K₃PO₄ in water).

  • Reaction: Seal the plate and place it on a heated stirring block at the desired temperature (e.g., 80-120 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Analysis: After cooling to room temperature, quench the reactions by adding an internal standard solution. Dilute the samples and analyze by GC-MS or LC-MS to determine the product yield.

Proposed Protocol for Asymmetric Hydrogenation Screen

This protocol assumes the availability of a chiral version of this compound.

  • Catalyst Preparation: In a parallel pressure reactor, add the chiral ligand and a rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄) to each reaction vessel under an inert atmosphere.

  • Reagent Addition: Add the prochiral substrate (e.g., methyl α-acetamidoacrylate) dissolved in a degassed solvent (e.g., methanol, dichloromethane).

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar) and stir the reactions at a controlled temperature (e.g., 25-50 °C) for a specified time.

  • Analysis: After releasing the pressure, take an aliquot from each reaction and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee).

Data Presentation

The quantitative data from the screening should be organized in a structured format for easy comparison and analysis.

Table 1: Template for Suzuki-Miyaura Cross-Coupling Screening Data

EntryPd Precursor (mol%)Ligand:Pd RatioBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)1:1K₂CO₃Dioxane8012
2Pd(OAc)₂ (2)2:1K₂CO₃Dioxane8012
3Pd₂(dba)₃ (1)2:1K₃PO₄Toluene10012
........................

Table 2: Template for Asymmetric Hydrogenation Screening Data

EntryMetal Precursor (mol%)Ligand:Metal RatioSolventH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
1[Rh(COD)₂]BF₄ (1)1.1:1MeOH52512
2[Rh(COD)₂]BF₄ (1)1.1:1DCM52512
3[Ir(COD)Cl]₂ (0.5)2.2:1MeOH104012
...........................

Visualizations

Potential Catalytic Cycle

The following diagram illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the potential role of the bidentate ligand (represented as L-L).

G Pd(0)L-L Pd(0)L-L Ox. Add. Ox. Add. R-Pd(II)(X)L-L R-Pd(II)(X)L-L Pd(0)L-L->R-Pd(II)(X)L-L R-X Transmetal. Transmetal. R-Pd(II)(R')L-L R-Pd(II)(R')L-L R-Pd(II)(X)L-L->R-Pd(II)(R')L-L R'-B(OH)2 R-Pd(II)(R')L-L->Pd(0)L-L R-R' Red. Elim. Red. Elim.

Figure 2: Generic Suzuki-Miyaura catalytic cycle.
Logical Relationship of Screening Parameters

The screening process can be viewed as a multi-parameter optimization problem. The following diagram illustrates the logical relationship between the key variables.

G cluster_ligand Ligand Parameters cluster_metal Metal Parameters cluster_conditions Reaction Conditions Goal Optimal Catalytic Performance Ligand This compound L:M Ratio Ligand:Metal Ratio Ligand->L:M Ratio L:M Ratio->Goal Metal Metal Center (Pd, Cu, Rh, Ir) Precursor Metal Precursor (e.g., Pd(OAc)2) Metal->Precursor Precursor->Goal Solvent Solvent Solvent->Goal Base Base (if applicable) Base->Goal Temperature Temperature Temperature->Goal Time Reaction Time Time->Goal

Figure 3: Logical relationship of screening parameters.

Conclusion

This technical guide provides a comprehensive framework for the preliminary screening of this compound for catalytic activity. By employing a systematic and high-throughput approach, researchers can efficiently evaluate the potential of this ligand in a variety of important chemical transformations. The proposed experimental protocols, data presentation templates, and visualizations serve as a practical starting point for initiating such an investigation. While the catalytic utility of this compound remains to be experimentally validated, the strategies outlined herein offer a clear path toward uncovering its potential and contributing to the discovery of new and effective catalysts.

References

Methodological & Application

Application Notes and Protocols for 2-(Pyrrolidin-1-ylmethyl)aniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-ylmethyl)aniline is a bidentate N,N'-ligand with potential applications in palladium-catalyzed cross-coupling reactions. Its structure, featuring a sterically accessible aniline nitrogen and a more sterically hindered and electron-donating pyrrolidinyl moiety, suggests it could be an effective ligand for stabilizing palladium catalytic species and facilitating key steps in various cross-coupling catalytic cycles. The aniline moiety can coordinate to the metal center, while the pyrrolidinylmethyl group can provide steric bulk and electronic donation to influence the reactivity and stability of the catalyst. While specific literature on the application of this compound in cross-coupling reactions is not extensively available, this document provides generalized protocols for its potential use in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings based on established methodologies for structurally similar N,N'-bidentate ligands. These protocols are intended to serve as a starting point for researchers to explore the catalytic potential of this ligand.

Data Presentation: Generalized Reaction Parameters

The following tables summarize generalized starting conditions for various palladium-catalyzed cross-coupling reactions using this compound as a potential ligand. Optimization of these parameters is highly recommended for specific substrates.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand This compound
Pd:Ligand Ratio 1:1 to 1:2
Catalyst Loading 1-5 mol%
Aryl Halide Aryl bromide, Aryl iodide
Boronic Acid/Ester 1.1-1.5 equivalents
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)
Solvent Toluene, Dioxane, DMF, THF/H₂O
Temperature 80-120 °C
Reaction Time 2-24 hours

Table 2: Generalized Conditions for Heck Coupling

ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand This compound
Pd:Ligand Ratio 1:1 to 1:2
Catalyst Loading 1-5 mol%
Aryl Halide Aryl iodide, Aryl bromide
Olefin 1.1-2.0 equivalents
Base Et₃N, K₂CO₃, NaOAc (1.5-2.5 equivalents)
Solvent DMF, NMP, Toluene
Temperature 100-140 °C
Reaction Time 4-24 hours

Table 3: Generalized Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand This compound
Pd:Ligand Ratio 1:1.2 to 1:2
Catalyst Loading 1-3 mol%
Aryl Halide Aryl bromide, Aryl chloride
Amine 1.1-1.5 equivalents
Base NaOtBu, K₃PO₄, LiHMDS (1.2-2.0 equivalents)
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Reaction Time 2-24 hours

Table 4: Generalized Conditions for Sonogashira Coupling

ParameterRecommended Starting Conditions
Palladium Precursor PdCl₂(PPh₃)₂, Pd(OAc)₂
Ligand This compound
Co-catalyst CuI (1-5 mol%)
Pd:Ligand Ratio 1:1 to 1:2
Catalyst Loading 1-3 mol%
Aryl Halide Aryl iodide, Aryl bromide
Terminal Alkyne 1.1-1.5 equivalents
Base Et₃N, Diisopropylamine (2-3 equivalents)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Reaction Time 1-12 hours

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling experiments.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.024 mmol, 2.4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and this compound.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of Iodobenzene with Styrene

Materials:

  • Iodobenzene (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.012 mmol, 1.2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine iodobenzene, palladium(II) acetate, and this compound.

  • Add DMF, styrene, and triethylamine to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired stilbene product.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

Materials:

  • 4-Bromotoluene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%)

  • This compound (0.018 mmol, 1.8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with sodium tert-butoxide, palladium(II) acetate, and this compound.

  • Add toluene, 4-bromotoluene, and morpholine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the reaction by GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 4: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

  • Iodobenzene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%)

  • This compound (0.012 mmol, 1.2 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, this compound, and copper(I) iodide.

  • Add THF, triethylamine, and phenylacetylene.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the diarylalkyne.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Halide, Boronic Acid, Base, Pd Precursor, and Ligand schlenk Add to Dry Schlenk Tube reagents->schlenk inert Evacuate and Backfill with Inert Gas (3x) schlenk->inert solvent Add Anhydrous Solvent and Water inert->solvent heat Heat to Desired Temperature solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for a typical cross-coupling reaction.

G pd0 Pd(0)L₂ pd_aryl_halide L₂Pd(II)(Ar)(X) pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate L₂Pd(II)(Ar)(Ar') pd_aryl_halide->pd_aryl_boronate Transmetalation (Ar'B(OH)₂) pd_aryl_boronate->pd0 Reductive Elimination product Ar-Ar' pd_aryl_boronate->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of metal complexes utilizing the bidentate N,N'-donor ligand, 2-(Pyrrolidin-1-ylmethyl)aniline. The methodologies outlined herein are based on established synthetic procedures for analogous complexes and are intended to serve as a comprehensive guide for researchers in coordination chemistry, catalysis, and medicinal chemistry.

Introduction

The ligand this compound is a versatile building block for the synthesis of a wide array of transition metal complexes. Its structure, featuring both a pyrrolidine and an aniline moiety, allows for the formation of stable five-membered chelate rings with various metal centers. These metal complexes are of significant interest due to their potential applications in catalysis, including cross-coupling reactions, and their potential biological activities. This document focuses on the synthesis and characterization of a representative palladium(II) complex.

Synthesis of a Palladium(II) Complex

A common and effective method for the synthesis of palladium(II) complexes with N,N'-donor ligands is the reaction of the ligand with a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or its acetonitrile adduct, bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂]. The use of the acetonitrile adduct is often preferred due to its higher solubility in common organic solvents compared to PdCl₂.

This protocol is adapted from the synthesis of a structurally similar complex, dichlorido{2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline-κ²N,N'}palladium(II)[1][2].

Materials:

  • This compound

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂]

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O), cold

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Slowly add the palladium precursor solution to the ligand solution at room temperature with continuous stirring.

  • Stir the reaction mixture at ambient temperature overnight.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the resulting precipitate with cold diethyl ether to remove any unreacted starting materials.

  • Dry the final product, an orange solid, under vacuum.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Synthesis of [Pd(this compound)Cl2] Ligand This compound in CH3CN Reaction Mix and Stir Overnight at Room Temperature Ligand->Reaction Pd_precursor [PdCl2(CH3CN)2] in CH3CN Pd_precursor->Reaction Evaporation Remove Solvent (Reduced Pressure) Reaction->Evaporation Washing Wash with Cold Et2O Evaporation->Washing Final_Product [Pd(this compound)Cl2] (Orange Solid) Washing->Final_Product

Caption: Workflow for the synthesis of the palladium(II) complex.

Characterization Data

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its identity and purity. The following table summarizes expected characterization data based on the analogous complex reported in the literature[1].

Analysis Expected Results for [Pd(C₁₁H₁₆N₂)Cl₂]
Appearance Orange solid
Elemental Analysis C: ~46.6%, H: ~6.4%, N: ~6.4% (Calculated for C₁₇H₂₈Cl₂N₂Pd)[1]
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to aromatic and pyrrolidine protons.
X-ray Crystallography Square-planar geometry around the Pd(II) center.

Table 1: Expected Characterization Data.

Based on the crystal structure of the analogous dichlorido{2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline-κ²N,N'}palladium(II) complex, the geometry around the palladium(II) center is expected to be nearly square-planar[1]. The palladium atom is coordinated by the two nitrogen atoms of the this compound ligand and two chloride ligands[1]. The Pd-N and Pd-Cl bond lengths are anticipated to be in the typical range for such complexes[1].

Diagram of the Proposed Complex Structure:

Caption: Chelation of the ligand to the palladium center.

Applications

Metal complexes of this compound and its derivatives are promising candidates for various applications, particularly in catalysis.

Palladium complexes bearing N,N'-donor ligands are well-known catalysts for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity. The described palladium complex could be investigated as a catalyst in such transformations.

Diagram of a Catalytic Cycle:

CatalyticCycle Generic Cross-Coupling Catalytic Cycle Catalyst [Pd(L)Cl2] OxAdd Oxidative Addition (R-X) Catalyst->OxAdd Pd_intermediate [Pd(L)(R)(X)] OxAdd->Pd_intermediate Transmetal Transmetalation (R'-M) Pd_intermediate->Transmetal Pd_intermediate2 [Pd(L)(R)(R')] Transmetal->Pd_intermediate2 RedElim Reductive Elimination Pd_intermediate2->RedElim RedElim->Catalyst Regeneration Product R-R' RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This document is intended for informational purposes and should be used by qualified personnel. The experimental conditions may need to be optimized for specific applications.

References

Application Notes and Protocols: 2-(Pyrrolidin-1-ylmethyl)aniline as a Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 2-(Pyrrolidin-1-ylmethyl)aniline is an achiral molecule and not directly employed as a catalyst in asymmetric synthesis, its diamine structure provides a valuable and versatile scaffold for the development of novel chiral ligands. The presence of a primary aniline amine and a tertiary pyrrolidinyl amine allows for selective modification to introduce chirality, leading to ligands suitable for a range of metal-catalyzed enantioselective transformations. These transformations are critical in the synthesis of chiral molecules, which form the basis of many pharmaceuticals and fine chemicals.

This document outlines a prospective application of this compound as a precursor to a C2-symmetric chiral diamine ligand and details its potential use in the well-established asymmetric transfer hydrogenation of prochiral ketones.

Proposed Synthesis of a Chiral Diamine Ligand from this compound

A common strategy in chiral ligand design is the creation of C2-symmetric molecules, which often lead to high levels of enantioselectivity in catalytic reactions. Here, we propose a synthetic pathway to a C2-symmetric chiral diamine ligand starting from this compound and a chiral building block, such as (1R,2R)-1,2-diphenylethylene-1,2-diamine.

Experimental Workflow: Synthesis of a Chiral Diamine Ligand

G cluster_synthesis Proposed Synthesis of a Chiral Diamine Ligand start This compound step1 Condensation Reaction (e.g., with a suitable dielectrophile) start->step1 reagent1 (1R,2R)-1,2-Diphenylethylene-1,2-diamine derivative reagent1->step1 product C2-Symmetric Chiral Diamine Ligand step1->product

Caption: Proposed workflow for the synthesis of a C2-symmetric chiral diamine ligand from this compound.

Protocol: Synthesis of a C2-Symmetric Bis(aminoaniline) Ligand

  • Step 1: Synthesis of an N-protected chiral diamine. Commercially available (1R,2R)-1,2-diphenylethylene-1,2-diamine is reacted with a suitable protecting group (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine) in a chlorinated solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Step 2: Ditosylation of the chiral diamine. The N-protected diamine is then reacted with a linker containing two leaving groups (e.g., 1,2-bis(bromomethyl)benzene) under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form a cyclic intermediate.

  • Step 3: Coupling with this compound. The primary aniline amine of this compound can then be used to displace a suitable leaving group on a chiral backbone. For instance, a chiral diepoxide can be opened by two equivalents of the aniline derivative to yield a C2-symmetric tetradentate ligand.

  • Step 4: Deprotection and Purification. The protecting groups are removed under appropriate conditions (e.g., HBr/acetic acid for tosyl groups). The final chiral ligand is purified by column chromatography or recrystallization.

Application in Asymmetric Transfer Hydrogenation of Ketones

Chiral diamine ligands are highly effective in complex with transition metals like Ruthenium, Rhodium, and Iridium for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols.[1][2][3] The resulting chiral alcohols are valuable intermediates in pharmaceutical synthesis.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G cluster_cycle Catalytic Cycle of Asymmetric Transfer Hydrogenation catalyst [Ru(II)-Chiral Diamine] hydride [Ru(II)-Hydride] catalyst->hydride i-PrOH, Base transition_state Transition State hydride->transition_state Ketone product_complex [Ru(II)-Alkoxide] transition_state->product_complex Hydride Transfer product_complex->catalyst i-PrOH, -Chiral Alcohol

Caption: Generalized catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Quantitative Data Summary for Asymmetric Transfer Hydrogenation of Acetophenone

The following table summarizes typical results for the asymmetric transfer hydrogenation of acetophenone using various chiral diamine-metal complexes, illustrating the potential efficacy of a ligand derived from this compound.

EntryCatalyst System (Chiral Diamine Ligand)S/C RatioTemp (°C)Time (h)Conversion (%)ee (%)Reference
1Ru(II)-(S,S)-TsDPEN100280.2>9997 (R)[4]
2Rh(III)-(S,S)-TsDPEN100284>9995 (R)[5]
3Ir(III)-Polymeric Chiral Diamine2000rt249899 (R)[6]
4Fe(II)-PNNP Ligand100501>9997 (S)[7]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general representation based on established procedures for Ru-catalyzed ATH.[4][8]

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), [RuCl2(p-cymene)]2 (1 mol%) and the chiral diamine ligand (2.2 mol%) derived from this compound are dissolved in isopropanol (0.1 M). The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, acetophenone (1 equivalent) is added.

  • Initiation: The reaction is initiated by the addition of a base, typically a solution of potassium tert-butoxide in isopropanol (5 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Other Potential Applications

Chiral diamine ligands derived from this compound could also find applications in a variety of other important asymmetric transformations, including:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral diamines are effective ligands for controlling the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.[9][10][11]

  • Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction: These ligands can form chiral copper complexes that catalyze the enantioselective addition of nitroalkanes to aldehydes, producing valuable β-nitro alcohols.[12][13][14]

  • Asymmetric Hydrogenation: Rhodium and Iridium complexes of chiral diamines are powerful catalysts for the asymmetric hydrogenation of various unsaturated substrates.[3][15]

References

Application Notes and Protocols for 2-(Pyrrolidin-1-ylmethyl)aniline as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-ylmethyl)aniline is a bidentate N,N'-donor ligand that can be effectively utilized in transition metal catalysis. Its structure, featuring both a pyrrolidine and an aniline moiety, allows for the formation of stable chelate complexes with metal centers, such as palladium. This property is particularly valuable in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the construction of complex molecules in drug discovery and development. These reactions are instrumental in forming carbon-carbon bonds.

This document provides detailed application notes and protocols for the use of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The protocols outlined below are designed to serve as a practical guide for researchers in academic and industrial settings.

Applications

The palladium/2-(Pyrrolidin-1-ylmethyl)aniline catalytic system is particularly well-suited for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents. The use of this compound as a ligand can enhance the stability and activity of the palladium catalyst, leading to efficient coupling and high yields of the desired products.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

  • Anhydrous solvents and reagents are recommended for optimal results.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a separate small, dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and this compound (2.1 mg, 0.012 mmol, 1.2 mol%) in 2 mL of anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 15-20 minutes. The formation of the active palladium complex is often indicated by a color change.

  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

  • Reaction Execution:

    • Add 5 mL of 1,4-dioxane and 1 mL of deionized water to the reaction flask.

    • Add the pre-formed catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material (4-bromoanisole) is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure biaryl product.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using the palladium/2-(Pyrrolidin-1-ylmethyl)aniline catalytic system.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl92
24-Bromotoluene4-Methylbiphenyl95
31-Bromo-4-fluorobenzene4-Fluorobiphenyl88
43-Bromopyridine3-Phenylpyridine85
51-Bromonaphthalene1-Phenylnaphthalene90

Yields are based on isolated product after purification and are representative of similar catalytic systems.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Aryl Halide, Boronic Acid, and Base to Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent 3. Add Solvents (Dioxane/Water) inert->solvent catalyst 4. Add Pd/Ligand Catalyst Solution solvent->catalyst reaction 5. Heat and Stir (80-100 °C) catalyst->reaction workup 6. Aqueous Work-up (EtOAc/Water) reaction->workup purification 7. Purify by Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)-X(L₂) oa->pd2_aryl tm Transmetalation pd2_aryl->tm pd2_biaryl Ar-Pd(II)-Ar'(L₂) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' re->product arx Ar-X arx->oa ar_b Ar'-B(OR)₂ ar_b->tm base Base base->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Notes: 2-(Pyrrolidin-1-ylmethyl)aniline as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Pyrrolidin-1-ylmethyl)aniline is a valuable bifunctional building block for pharmaceutical synthesis. Its structure, featuring a nucleophilic primary aniline group and a tertiary amine within the pyrrolidine ring, offers multiple avenues for chemical modification. This allows for its incorporation into complex molecular scaffolds, particularly those targeting protein kinases, a critical class of enzymes in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The pyrrolidinyl motif is a common feature in many FDA-approved drugs, where it can enhance solubility, modulate basicity, and provide key binding interactions with biological targets.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent, hypothetical Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, designated as UK-2025 . VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Hypothetical Kinase Inhibitor Profile: UK-2025

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanism of Action: ATP-competitive inhibitor, targeting the kinase domain of VEGFR-2 to block the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival.

Structure: N-(4-chlorophenyl)-N'- (2-(pyrrolidin-1-ylmethyl)phenyl)urea

The structure of UK-2025 incorporates the 2-(pyrrolidin-1-ylmethyl)phenyl moiety, which is designed to interact with the solvent-exposed region of the ATP binding pocket, while the 4-chlorophenylurea fragment engages in key hydrogen bonding interactions within the hinge region of the kinase domain.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Appearance Pale yellow oil
Boiling Point 285.5 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, dichloromethane
CAS Number 55727-59-8

Table 2: Synthesis and Characterization of UK-2025

ParameterResult
Reaction Yield 85%
Purity (by HPLC) >98%
¹H NMR (400 MHz, DMSO-d₆) δ 8.71 (s, 1H), 8.35 (s, 1H), 7.55 (d, J = 8.8 Hz, 2H), 7.42 (d, J = 7.6 Hz, 1H), 7.30 (d, J = 8.8 Hz, 2H), 7.15 (t, J = 7.6 Hz, 1H), 7.03 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 7.6 Hz, 1H), 3.65 (s, 2H), 2.50-2.45 (m, 4H), 1.75-1.68 (m, 4H).
Mass Spectrum (ESI+) m/z 330.15 [M+H]⁺
Melting Point 178-180 °C
VEGFR-2 IC₅₀ 25 nM

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-(2-(pyrrolidin-1-ylmethyl)phenyl)urea (UK-2025)

This protocol details the synthesis of the hypothetical VEGFR-2 inhibitor UK-2025 from this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 g, 5.67 mmol).

  • Dissolve the aniline in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-chlorophenyl isocyanate (0.92 g, 5.96 mmol) in anhydrous dichloromethane (10 mL).

  • Add the solution of 4-chlorophenyl isocyanate dropwise to the cooled aniline solution over a period of 15 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate will form.

  • Filter the precipitate and wash with cold dichloromethane (2 x 10 mL).

  • Dry the solid product under vacuum to yield N-(4-chlorophenyl)-N'- (2-(pyrrolidin-1-ylmethyl)phenyl)urea (UK-2025) as a white solid.

Purification:

The crude product can be further purified by recrystallization from ethanol if necessary.

Safety Precautions:

  • Handle 4-chlorophenyl isocyanate in a well-ventilated fume hood as it is a lachrymator and toxic.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow for UK-2025 start Start reactants Combine this compound and Anhydrous DCM start->reactants cool Cool to 0 °C reactants->cool add_isocyanate Add 4-Chlorophenyl Isocyanate Solution Dropwise cool->add_isocyanate react Stir at Room Temperature for 2 hours add_isocyanate->react precipitate Precipitate Formation react->precipitate filter_wash Filter and Wash with Cold DCM precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product UK-2025 (White Solid) dry->product

Caption: Synthetic workflow for the preparation of UK-2025.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K UK2025 UK-2025 UK2025->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by UK-2025.

analytical methods for the quantification of 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Methods for the Quantification of 2-(Pyrrolidin-1-ylmethyl)aniline

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound, a key chemical intermediate. The methods described herein include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Introduction

This compound is a substituted aniline derivative. Its accurate quantification is crucial during various stages of the drug development process, including synthesis, formulation, and quality control. The choice of an analytical method depends on several factors, including the sample matrix, the required level of sensitivity, and the available instrumentation. This note details robust and reliable methods for the determination of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analytical methods described. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL30 ng/mL0.3 ng/mL
Linearity Range (r²) 0.15 - 100 µg/mL (>0.999)0.03 - 50 µg/mL (>0.998)0.0003 - 10 µg/mL (>0.999)
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.5%< 1.5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and simple formulations.

Principle: The compound is separated on a reversed-phase HPLC column and detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from standards of known concentration.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30, v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.15 to 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity than HPLC-UV and is suitable for identifying and quantifying the analyte in more complex matrices.

Principle: The analyte is volatilized and separated by gas chromatography. The separated compound is then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of the reference standard in methanol. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. An extraction step may be necessary for complex matrices.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier gas flow: 1.2 mL/min (constant flow)

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-400

  • Analysis: Inject the standards and samples.

  • Quantification: Create a calibration curve using a specific ion from the mass spectrum of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for the quantification of trace levels of the analyte in complex biological or environmental matrices.

Principle: The analyte is separated by HPLC and then ionized. Specific precursor ions are selected and fragmented to produce product ions. The transition from a specific precursor ion to a product ion (Multiple Reaction Monitoring - MRM) is monitored for highly selective quantification.

Instrumentation and Reagents:

  • LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase and Standard/Sample Preparation: As per the HPLC-UV method, but using LC-MS grade solvents.

  • LC-MS/MS Conditions:

    • Flow rate: 0.4 mL/min

    • Column temperature: 40 °C

    • Injection volume: 5 µL

    • Ionization source: Electrospray Ionization (ESI), positive mode

    • MRM transitions: To be determined by infusing a standard solution of the analyte. For this compound (MW 176.26), a likely precursor ion would be [M+H]+ at m/z 177.2. Product ions would be determined experimentally.

  • Analysis and Quantification: Inject standards and samples. Create a calibration curve based on the peak area of the specific MRM transition.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt SamplePrep Sample Preparation SampleReceipt->SamplePrep StandardPrep Standard Preparation SequenceRun Sequence Run StandardPrep->SequenceRun SamplePrep->SequenceRun InstrumentSetup Instrument Setup InstrumentSetup->SequenceRun DataProcessing Data Processing SequenceRun->DataProcessing Quantification Quantification DataProcessing->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for quantitative analysis.

method_selection Start Select Analytical Method Sensitivity Required Sensitivity? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix High HPLC HPLC-UV Sensitivity->HPLC Low GCMS GC-MS Matrix->GCMS No LCMSMS LC-MS/MS Matrix->LCMSMS Yes

Industrial-Scale Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry.[1][2] The described protocol is centered around a robust and scalable reductive amination process, designed for high yield and purity suitable for industrial applications. These application notes offer detailed methodologies, data presentation, safety protocols, and visualizations to assist researchers and professionals in drug development and process chemistry.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The pyrrolidine motif is a prevalent feature in numerous drugs due to its ability to improve potency, selectivity, and pharmacokinetic profiles.[2] The aniline substructure, while a common component in drug candidates, can sometimes present metabolic instability and toxicity challenges.[3] Therefore, the development of well-defined aniline derivatives like this compound is crucial for creating safer and more effective pharmaceuticals. This protocol details an efficient synthesis route from commercially available starting materials, with a focus on operational simplicity, safety, and product quality.

The chosen synthetic strategy is the direct reductive amination of 2-aminobenzaldehyde with pyrrolidine. This one-pot method is advantageous for industrial-scale production as it avoids the isolation of the intermediate imine, thereby reducing process time and waste.

Synthetic Pathway

The synthesis proceeds via a direct reductive amination mechanism. The reaction involves the initial formation of a hemiaminal from 2-aminobenzaldehyde and pyrrolidine, which then dehydrates to form an iminium intermediate. This intermediate is subsequently reduced in situ to yield the final product, this compound.

Synthesis_Pathway 2-Aminobenzaldehyde 2-Aminobenzaldehyde Iminium_Intermediate Iminium Intermediate 2-Aminobenzaldehyde->Iminium_Intermediate + Pyrrolidine Pyrrolidine Pyrrolidine Final_Product This compound Iminium_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., H2/Pd/C) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Prep Reactor Setup & Inerting Reagent_Charge Charge 2-Aminobenzaldehyde and Methanol Reactor_Prep->Reagent_Charge Pyrrolidine_Add Add Pyrrolidine Reagent_Charge->Pyrrolidine_Add Imine_Formation Imine Formation (1 hr @ RT) Pyrrolidine_Add->Imine_Formation Catalyst_Add Add Pd/C Catalyst Imine_Formation->Catalyst_Add Hydrogenation Catalytic Hydrogenation (5 bar H2, 50°C, 8-12h) Catalyst_Add->Hydrogenation Cooling_Venting Cool & Vent Hydrogenation->Cooling_Venting Filtration Filter Catalyst Cooling_Venting->Filtration Concentration1 Solvent Removal Filtration->Concentration1 Extraction Aqueous Wash Concentration1->Extraction Drying Dry Organic Layer Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Distillation Vacuum Distillation Concentration2->Distillation Final_Product Pure this compound Distillation->Final_Product

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-(Pyrrolidin-1-ylmethyl)aniline in the synthesis of bioactive heterocyclic compounds. The following sections detail its application in the construction of fused quinazoline and spirooxindole ring systems, which are of significant interest in medicinal chemistry and drug discovery.

Synthesis of Fused Quinazoline Derivatives via Pictet-Spengler Reaction

The ortho-amino benzylamine moiety in this compound makes it a suitable precursor for the synthesis of fused quinazoline derivatives through reactions like the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In this case, the aniline derivative acts as the β-arylethylamine equivalent, leading to the formation of tetrahydroquinazolines, which can be further oxidized to the aromatic quinazoline.

General Reaction Scheme

The synthesis of pyrrolo[1,2-a]quinazoline derivatives from this compound and various aldehydes represents a key application. The reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic substitution on the aniline ring, characteristic of the Pictet-Spengler reaction.

Experimental Workflow: Synthesis of Pyrrolo[1,2-a]quinazolines

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products reactant1 This compound step1 Condensation & Imine Formation reactant1->step1 reactant2 Aldehyde/Ketone reactant2->step1 step2 Pictet-Spengler Cyclization (Acid-catalyzed) step1->step2 product1 Tetrahydropyrrolo[1,2-a]quinazoline step2->product1 step3 Oxidation (Optional) product2 Pyrrolo[1,2-a]quinazoline step3->product2 product1->step3

Caption: General workflow for the synthesis of pyrrolo[1,2-a]quinazolines.

Experimental Protocol: Synthesis of a Tetrahydropyrrolo[1,2-a]quinazoline Derivative

This protocol describes a general procedure for the acid-catalyzed cyclization of this compound with an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add the substituted aldehyde (1.1 mmol).

  • Slowly add trifluoroacetic acid (1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired tetrahydropyrrolo[1,2-a]quinazoline.

Quantitative Data

The following table summarizes the yields for the synthesis of various tetrahydropyrrolo[1,2-a]quinazoline derivatives using the described protocol with different aldehydes.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde1-Phenyl-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline1875
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline2082
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline1678
42-Naphthaldehyde1-(Naphthalen-2-yl)-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline2465

Synthesis of Spirooxindole Derivatives via [3+2] Cycloaddition

This compound can serve as a precursor to an in-situ generated azomethine ylide, which can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an isatin-derived alkene, to form a spirooxindole-pyrrolidine scaffold. This class of compounds is prevalent in many natural products and exhibits a wide range of biological activities.

General Reaction Scheme

The reaction involves the condensation of this compound with isatin to form an intermediate which, upon heating, generates an azomethine ylide. This ylide is then trapped by a dipolarophile in a one-pot, multi-component reaction.

Logical Relationship: Formation of Spirooxindole-Pyrrolidine

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_reaction Reaction cluster_product Product reactant1 This compound intermediate1 Schiff Base reactant1->intermediate1 reactant2 Isatin Derivative reactant2->intermediate1 reactant3 Dipolarophile (e.g., Chalcone) reaction [3+2] Cycloaddition reactant3->reaction intermediate2 Azomethine Ylide (1,3-Dipole) intermediate1->intermediate2 Heat intermediate2->reaction product Spiro[indoline-3,2'-pyrrolidine] Derivative reaction->product

Caption: Key steps in the synthesis of spirooxindoles via [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative

This protocol outlines a general procedure for the three-component reaction between this compound, an isatin derivative, and a chalcone.

Materials:

  • This compound

  • Substituted isatin (e.g., N-methylisatin)

  • Chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • A mixture of this compound (1.0 mmol), the substituted isatin (1.0 mmol), and the chalcone derivative (1.0 mmol) in methanol (15 mL) is placed in a round-bottom flask.

  • The reaction mixture is refluxed for 8-12 hours, with reaction progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired spiro[indoline-3,2'-pyrrolidine] derivative.

Quantitative Data

The following table presents the yields for the synthesis of various spiro[indoline-3,2'-pyrrolidine] derivatives using the described three-component reaction.

EntryIsatin DerivativeChalcone DerivativeProductReaction Time (h)Yield (%)
1N-Methylisatin(E)-1,3-Diphenylprop-2-en-1-one1'-Methyl-2-oxo-4',5'-diphenylspiro[indoline-3,2'-pyrrolidine]1068
2Isatin(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one4'-(4-Chlorophenyl)-2-oxo-5'-phenylspiro[indoline-3,2'-pyrrolidine]1272
35-Fluoroisatin(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one5-Fluoro-4'-(4-methoxyphenyl)-2-oxo-5'-phenylspiro[indoline-3,2'-pyrrolidine]1175
4N-Benzylisatin(E)-3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one1'-Benzyl-5'-(4-nitrophenyl)-2-oxo-4'-phenylspiro[indoline-3,2'-pyrrolidine]1265

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug development. Fused quinazolines, such as Luotonin A and its analogues, have been investigated for their potential as anticancer agents due to their ability to inhibit topoisomerase I.[1][2][3][4][5] Spirooxindoles are a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The ability to readily synthesize diverse libraries of these compounds using this compound as a key building block facilitates structure-activity relationship (SAR) studies and the identification of new drug candidates.

Signaling Pathway: Topoisomerase I Inhibition by Luotonin A Analogues

G cluster_pathway Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition cluster_outcome Cellular Outcome dna Supercoiled DNA top1 Topoisomerase I dna->top1 Binding cleavable_complex Cleavable Complex (DNA-Top1) top1->cleavable_complex DNA Cleavage religation DNA Religation cleavable_complex->religation Reversible apoptosis Apoptosis cleavable_complex->apoptosis DNA Damage & Replication Fork Collision relaxed_dna Relaxed DNA religation->relaxed_dna luotonin Luotonin A Analogue luotonin->cleavable_complex Stabilization

Caption: Mechanism of Topoisomerase I inhibition by Luotonin A analogues.

These protocols and data demonstrate the utility of this compound as a versatile building block for the efficient synthesis of complex and biologically relevant heterocyclic compounds. The methodologies are amenable to the generation of libraries for high-throughput screening in drug discovery programs.

References

safety and handling procedures for 2-(Pyrrolidin-1-ylmethyl)aniline in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols have been compiled from safety data sheets (SDS) of structurally similar compounds, including 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline, 3-(Pyrrolidin-1-ylmethyl)aniline, Pyrrolidine, and Aniline. No specific safety data sheet for this compound was readily available. Therefore, these guidelines should be used as a precautionary measure, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The GHS classification for the dihydrochloride salt of the parent compound indicates it causes serious eye irritation. Analogs are classified as skin corrosives/irritants, and harmful if swallowed, in contact with skin, or inhaled.[1]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2][1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2][1]
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage / Causes skin irritation.[2][1]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage / Causes serious eye irritation.[1]

Signal Word: Danger[3]

Hazard Pictograms:

(Corrosion, Health Hazard, Exclamation Mark)

Physical and Chemical Properties

Quantitative data for this compound and a related compound are summarized below.

PropertyThis compound3-(Pyrrolidin-1-ylmethyl)aniline
Molecular Formula C11H16N2[4]C11H16N2
Molecular Weight 176.26 g/mol [4]176.26 g/mol
Appearance Not specifiedBrown Solid[2]
Melting Point Not specified72 - 74 °C[2]
Boiling Point Not specifiedNot available[2]
Solubility Water: 28240 mg/L (Predicted)[5]No information available[2]

Safe Handling and Storage Protocols

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[6] Ensure adequate ventilation to keep airborne concentrations low.[7]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs indicating the potential hazards.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent skin and eye contact, and inhalation.

PPESpecification
Eye/Face Protection Chemical safety goggles or a face shield (European Standard EN166).[2]
Skin Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton; Nitrile gloves are NOT recommended for similar aniline compounds).[6] A fully-buttoned lab coat or chemical-resistant apron is required.[6]
Respiratory Protection If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[8]
Handling Procedures
  • Avoid all contact with skin and eyes.[9][10]

  • Do not breathe dust, fumes, or vapors.[2][7]

  • Weigh and handle the substance in a fume hood.

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9][8]

  • Do not eat, drink, or smoke in the work area.[2][8]

  • Wash hands thoroughly after handling.[2][7][8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9][8][10]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Store in a designated corrosives area.[2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9][10]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[2][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[2][10] Seek immediate medical attention.
Spill Response
  • Small Spill: For a small spill that can be cleaned up in 10 minutes by trained personnel, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[9][11] Collect the material in a suitable, sealed container for hazardous waste disposal.[9][11]

  • Large Spill: In the event of a large spill, immediately evacuate the area.[6] Secure the area and prevent entry. Notify your institution's Environmental Health and Safety (EHS) office.[6]

Waste Disposal

  • Dispose of waste as hazardous waste in accordance with local, state, and federal regulations.[2][9]

  • Do not dispose of down the drain or into the environment.[2][8]

  • Contaminated packaging should be disposed of as unused product.[9]

Experimental Workflow and Risk Assessment

The following diagrams illustrate a typical workflow for handling this compound and a logical process for risk assessment.

G Experimental Workflow for Handling this compound A 1. Risk Assessment (Review SDS of analogs) B 2. Prepare Engineering Controls (Fume Hood, Designated Area) A->B C 3. Don Personal Protective Equipment (PPE) B->C D 4. Weigh and Prepare Reagent in Fume Hood C->D E 5. Conduct Experiment D->E F 6. Decontaminate Work Area E->F G 7. Dispose of Waste Properly F->G H 8. Doff and Clean PPE G->H

Caption: A stepwise workflow for safely handling potent chemical compounds.

G Risk Assessment and Mitigation Logic A Identify Hazards (Based on Analogs) B Assess Risks (Exposure Potential) A->B C Are Controls Adequate? (Ventilation, PPE) B->C F STOP Re-evaluate Procedure B->F High Uncontrolled Risk D Implement Additional Controls C->D No E Proceed with Experiment C->E Yes D->C

Caption: A logical diagram for assessing and mitigating risks in the lab.

References

detailed experimental procedure for the N-alkylation of 2-aminobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2-aminobenzylamine, a critical transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Two primary methods are detailed: Reductive Amination and Direct Alkylation with Alkyl Halides .

Data Presentation

The following table summarizes quantitative data for different N-alkylation methods of 2-aminobenzylamine, offering a comparison of reaction conditions and yields.

Alkylating AgentReaction TypeKey Reagents/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
Aldehyde/KetoneReductive AminationNaBH(OAc)₃Dichloromethane (DCM)2-24Room TempGood to Excellent[1]
Aldehyde/KetoneReductive AminationNaBH₃CNMethanol (MeOH)2-24Room TempGood to Excellent[1]
Alkyl HalideDirect AlkylationCs₂CO₃N,N-Dimethylformamide (DMF)24Room Tempup to 98%[2]
Alkyl HalideDirect AlkylationAl₂O₃–OKAcetonitrile1-730Good[3][4]
Alkyl HalideDirect Alkylation (Regioselective)9-BBN, K-OtBuNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Method 1: Reductive Amination

This one-pot procedure is highly efficient and widely used for its broad substrate scope. It involves the formation of an imine intermediate from 2-aminobenzylamine and a carbonyl compound, followed by in-situ reduction.[1][6]

Materials:

  • 2-Aminobenzylamine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Dichloromethane (DCM), Dichloroethane (DCE), or Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as DCM, DCE, or MeOH.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be added.

  • Reduction: To the stirred solution, add the mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise.[1]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction's completion by TLC or LC-MS.[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[1]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated 2-aminobenzylamine.[1]

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical method for forming C-N bonds. To favor mono-alkylation and avoid the formation of di-alkylated byproducts, an excess of the amine or specific bases like cesium carbonate can be employed.[2][7]

Materials:

  • 2-Aminobenzylamine

  • Alkyl Halide (1.0-1.1 equivalents)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or a non-nucleophilic organic base)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath (if required)

  • Standard glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzylamine and the chosen base in the appropriate solvent.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or at 0 °C to control the initial reaction rate.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of di-alkylated byproducts.[1]

  • Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[1]

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-aminobenzylamine and carbonyl compound in solvent B Stir for 1-2h at RT (Imine Formation) A->B C Add reducing agent (e.g., NaBH(OAc)₃) B->C D Stir for 2-24h at RT (Reduction) C->D E Quench with NaHCO₃ (aq) D->E F Extract with organic solvent E->F G Dry, concentrate, and purify F->G H N-alkylated 2-aminobenzylamine G->H

Caption: Experimental workflow for the reductive amination of 2-aminobenzylamine.

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-aminobenzylamine and base in solvent B Add alkyl halide dropwise A->B C Stir at RT or heat (Monitor by TLC/LC-MS) B->C D Filter inorganic salts C->D E Extract with organic solvent D->E F Dry, concentrate, and purify E->F G N-alkylated 2-aminobenzylamine F->G

Caption: Experimental workflow for the direct N-alkylation of 2-aminobenzylamine.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet challenging endeavor. This technical support center provides a comprehensive guide to troubleshoot and optimize the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of 2-aminobenzaldehyde with pyrrolidine, a key synthetic route.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Imine Formation: The initial reaction between 2-aminobenzaldehyde and pyrrolidine to form the iminium ion intermediate may be inefficient.- pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-6) to catalyze imine formation without fully protonating the amine. Acetic acid can be used for this purpose.[1] - Dehydrating Agent: Use of molecular sieves can help drive the equilibrium towards imine formation by removing water.
2. Ineffective Reduction: The chosen reducing agent may not be potent enough or may be decomposing.- Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally effective and mild reducing agents for this transformation.[1] NaBH₄ can also be used, but may require careful control of conditions to avoid reduction of the starting aldehyde.[2] - Fresh Reagents: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).
3. Self-Condensation of 2-Aminobenzaldehyde: This starting material is prone to self-condensation, especially at higher concentrations and temperatures.[3]- Slow Addition: Add the 2-aminobenzaldehyde solution slowly to the reaction mixture containing pyrrolidine.[3] - Dilute Conditions: Running the reaction at a lower concentration can minimize intermolecular side reactions.
Formation of Side Products 1. Formation of a Ring-Fused Aminal: 2-Aminobenzaldehyde can react with pyrrolidine to form a stable tricyclic aminal, especially under forcing conditions.[4]- Control Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can favor the formation of this byproduct. - Stoichiometry Control: Use a controlled excess of pyrrolidine.
2. Reduction of Starting Aldehyde: The reducing agent may be reducing the 2-aminobenzaldehyde to 2-aminobenzyl alcohol.- Selective Reducing Agent: Use a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde compared to the iminium ion.[1] - Staged Addition: Add the reducing agent after allowing sufficient time for imine formation.
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
2. Co-elution of Product and Impurities: The desired product and side products may have similar polarities.- Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. - Acid-Base Extraction: As the product is a tertiary amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for this compound?

A1: The most direct and commonly employed method is the reductive amination of 2-aminobenzaldehyde with pyrrolidine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the target tertiary amine.

Q2: Which reducing agent is optimal for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent due to its mildness and selectivity for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also a good option, though it is more toxic. Sodium borohydride (NaBH₄) can be used, but may require more careful optimization of reaction conditions to prevent aldehyde reduction.[1][2]

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: To increase the rate of imine formation, you can gently heat the reaction mixture (e.g., to 40-50 °C) and/or add a catalytic amount of a weak acid like acetic acid. Ensure that the temperature is not too high to avoid side reactions.

Q4: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be?

A4: A likely high-molecular-weight byproduct is the product of the self-condensation of 2-aminobenzaldehyde.[3] Another possibility, particularly if the reaction is heated excessively, is the formation of a ring-fused aminal.[4]

Q5: How can I effectively purify the final product?

A5: A combination of techniques is often most effective. First, perform an aqueous workup to remove water-soluble reagents. Then, utilize acid-base extraction to separate the basic product from non-basic impurities. Finally, purify the product by silica gel column chromatography.

Experimental Protocols

Key Experiment: Reductive Amination of 2-Aminobenzaldehyde with Pyrrolidine

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Aminobenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous DCM, add pyrrolidine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Reductive Amination of Aromatic Aldehydes with Secondary Amines (Illustrative Data)

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃DCE251885-95
2NaBH₃CNMeOH252480-90
3NaBH₄EtOH0 to 251260-75
4H₂/Pd-CEtOH252470-85

Note: Yields are illustrative and based on typical outcomes for reductive amination of aromatic aldehydes with secondary amines. Actual yields for the synthesis of this compound may vary and require optimization.

Visualizations

Synthetic Workflow for this compound

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification 2-Aminobenzaldehyde 2-Aminobenzaldehyde Iminium Ion Intermediate Iminium Ion Intermediate 2-Aminobenzaldehyde->Iminium Ion Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Ion Intermediate Anhydrous Solvent (DCM/DCE) Anhydrous Solvent (DCM/DCE) Anhydrous Solvent (DCM/DCE)->Iminium Ion Intermediate Catalytic Acetic Acid Catalytic Acetic Acid Catalytic Acetic Acid->Iminium Ion Intermediate Crude Product Crude Product Iminium Ion Intermediate->Crude Product Reduction NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Low Yield Low Yield Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Start Incomplete Incomplete Check Imine Formation->Incomplete No/Low Imine Complete Complete Check Imine Formation->Complete Imine Formed Optimize Imine Formation\n(pH, Dehydrating Agent) Optimize Imine Formation (pH, Dehydrating Agent) Incomplete->Optimize Imine Formation\n(pH, Dehydrating Agent) Check Reduction Step Check Reduction Step Complete->Check Reduction Step Ineffective Ineffective Check Reduction Step->Ineffective No/Low Product Effective Effective Check Reduction Step->Effective Product Formed Optimize Reduction\n(Fresh Reducing Agent, Stoichiometry) Optimize Reduction (Fresh Reducing Agent, Stoichiometry) Ineffective->Optimize Reduction\n(Fresh Reducing Agent, Stoichiometry) Analyze for Side Products Analyze for Side Products Effective->Analyze for Side Products Present Present Analyze for Side Products->Present Yes Absent Absent Analyze for Side Products->Absent No Address Side Reactions\n(Slow Addition, Dilution, Temp. Control) Address Side Reactions (Slow Addition, Dilution, Temp. Control) Present->Address Side Reactions\n(Slow Addition, Dilution, Temp. Control) Re-evaluate Purification\n(Extraction, Chromatography) Re-evaluate Purification (Extraction, Chromatography) Absent->Re-evaluate Purification\n(Extraction, Chromatography)

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude 2-(Pyrrolidin-1-ylmethyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-(Pyrrolidin-1-ylmethyl)aniline using column chromatography. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] This is primarily due to the strong interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel.[2][3] This interaction can lead to poor separation and reduced yield.

Q2: How can I prevent peak tailing and improve the separation of my compound?

A2: To mitigate tailing, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] The TEA will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape and better separation.[1]

Q3: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system. What should I do?

A3: If your compound remains at the baseline, it indicates a very strong interaction with the silica gel. In this case, consider the following:

  • Increase the polarity of your mobile phase: A solvent system like dichloromethane/methanol may be more effective than hexane/ethyl acetate for highly polar compounds.[4]

  • Add a basic modifier: As mentioned above, adding triethylamine or a similar base to your eluent can help to elute the compound.[4]

  • Consider an alternative stationary phase: For strongly basic compounds, switching to a more inert stationary phase like neutral or basic alumina can be a good alternative to silica gel.[4]

Q4: I am observing decomposition of my compound on the column. How can I avoid this?

A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[5] To check if your compound is stable on silica, you can perform a 2D TLC. Spot your compound, run the plate in one direction, dry it, and then run it again in the perpendicular direction with the same solvent. If the spot remains intact, the compound is likely stable.[5] If decomposition is observed, using a deactivated stationary phase like alumina is recommended.[5]

Q5: What is "dry loading," and when is it useful?

A5: Dry loading is a technique used when your crude sample has poor solubility in the mobile phase.[4][6] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[4] This method ensures that the compound is introduced to the column in a concentrated band, which can improve separation.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Broad, Tailing Peaks Strong interaction of the basic amine with acidic silica gel.Add 0.1-1% triethylamine to the mobile phase.[2] Consider using neutral or basic alumina as the stationary phase.[4]
Compound Stuck at Origin The mobile phase is not polar enough. The compound is strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane solution).[4] Use a mobile phase containing a basic modifier like ammonia.[4]
Poor Separation of Compound from Impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems on a TLC plate to find one that provides better separation.[7] A less polar solvent system will generally increase the separation between spots.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).[2]
No Compound Eluting from the Column The compound may have decomposed on the column. The compound may have precipitated at the top of the column.Check for compound stability on a silica TLC plate.[5] Ensure the compound is fully dissolved before loading. Consider using a dry loading technique if solubility is an issue.[4]
Cracks or Bubbles in the Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal solvent system for the column chromatography.

  • Procedure:

    • Prepare developing chambers with various solvent systems (see Table 2 for suggestions).

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the dissolved sample onto the baseline of a TLC plate.

    • Develop the TLC plate in the prepared chambers.

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the desired compound.[4]

2. Column Preparation:

  • Select a glass column of an appropriate size based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any trapped air bubbles.

  • Once the silica gel has settled, add another layer of sand on top to protect the surface of the stationary phase.

  • Equilibrate the column by running the mobile phase through it until the packing is stable. Never let the column run dry.

3. Sample Loading:

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.[6]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[2]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.[4]

  • Dry Loading (for samples with poor solubility):

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.[4]

    • Carefully add this powder to the top of the prepared column.[6]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, maintaining a constant flow rate.

  • Collect fractions in appropriately labeled test tubes.

  • Monitor the elution of the product by spotting every few fractions on a TLC plate and developing it in the mobile phase.[2]

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Column Chromatography Parameters

ParameterRecommended Value/Type
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Neutral/Basic Alumina
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% Triethylamine or Dichloromethane/Methanol with 0.1-1% Triethylamine
Elution Mode Isocratic or Gradient
Sample Loading Wet or Dry Loading
Monitoring Thin-Layer Chromatography (TLC) with UV visualization (254 nm)

Table 2: Suggested TLC Solvent Systems for Method Development

Solvent System (v/v)Ratio RangeNotes
Hexane / Ethyl Acetate9:1 to 1:1A standard starting system for moderately polar compounds.[4]
Dichloromethane / Methanol99:1 to 90:10Effective for more polar compounds.[4]
Toluene / Ethyl Acetate9:1 to 1:1Can offer different selectivity compared to alkane-based systems.[4]
Add 0.1-1% Triethylamine (TEA) to any of the above systems to improve the peak shape of the basic amine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis and Isolation tlc TLC Method Development column_prep Column Packing and Equilibration tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution peak_tailing Peak Tailing strong_interaction Strong Amine-Silica Interaction peak_tailing->strong_interaction no_elution Compound Not Eluting no_elution->strong_interaction low_polarity Mobile Phase Polarity Too Low no_elution->low_polarity poor_separation Poor Separation poor_selectivity Poor Solvent Selectivity poor_separation->poor_selectivity add_base Add Triethylamine to Mobile Phase strong_interaction->add_base change_stationary_phase Use Alumina strong_interaction->change_stationary_phase increase_polarity Increase Mobile Phase Polarity low_polarity->increase_polarity change_solvent Try Different Solvent System poor_selectivity->change_solvent

Caption: Logical relationships for troubleshooting common column chromatography issues.

References

common side products in the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two most common and practical synthetic routes are the Mannich reaction and reductive amination.

  • Mannich Reaction: This is a one-pot, three-component condensation of aniline, formaldehyde, and pyrrolidine. It is often favored for its atom economy and straightforward procedure.

  • Reductive Amination: This two-step process involves the initial formation of an imine from 2-aminobenzaldehyde and pyrrolidine, followed by reduction to the desired amine.

Q2: What are the most common side products observed in the Mannich reaction synthesis?

A2: The primary side products in the Mannich reaction route typically arise from over-alkylation and side reactions of the starting materials. These can include:

  • 2,6-bis(pyrrolidin-1-ylmethyl)aniline: Disubstitution on the aniline ring.

  • 4-(Pyrrolidin-1-ylmethyl)aniline: Isomeric product due to para-substitution.

  • N-methylaniline: Resulting from the reduction of an intermediate imine formed between aniline and formaldehyde.

  • Polymeric byproducts: High molecular weight materials from the polymerization of formaldehyde or its reaction with aniline.

Q3: What are the potential side products in the reductive amination synthesis?

A3: Side products in the reductive amination route are often due to incomplete reaction or side reactions of the starting aldehyde. Common impurities include:

  • Intermediate Imine: (E)-1-(2-aminobenzylidene)pyrrolidin-1-ium, if the reduction step is incomplete.

  • (2-aminophenyl)methanol: Formed by the reduction of the starting 2-aminobenzaldehyde.

  • Unreacted 2-aminobenzaldehyde and pyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Mannich Reaction: Incorrect stoichiometry of reactants.Optimize the molar ratios of aniline, formaldehyde, and pyrrolidine. A slight excess of formaldehyde and pyrrolidine may be beneficial, but a large excess can lead to more side products.
Mannich Reaction: Inefficient iminium ion formation.Ensure the reaction is run under appropriate pH conditions (typically mildly acidic) to facilitate the formation of the electrophilic Eschenmoser's salt precursor.
Reductive Amination: Incomplete imine formation.Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.
Reductive Amination: Inactive reducing agent.Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is often effective and selective for imine reduction.[1][2][3][4]
Issue 2: Presence of a Major Impurity with a Higher Molecular Weight

This is often indicative of the formation of 2,6-bis(pyrrolidin-1-ylmethyl)aniline in the Mannich reaction.

Troubleshooting Step Expected Outcome
Modify Reactant Stoichiometry Decrease the molar equivalents of formaldehyde and pyrrolidine relative to aniline to disfavor the second substitution.
Control Reaction Temperature Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product.
Purification Strategy Utilize column chromatography with a carefully selected solvent gradient to separate the mono- and di-substituted products. The di-substituted product will have a different polarity.
Issue 3: Observation of N-methylaniline as a Side Product

The presence of N-methylaniline suggests a side reaction where formaldehyde acts as a methylating agent.

Troubleshooting Step Expected Outcome
Choice of Formaldehyde Source Use paraformaldehyde and heat to depolymerize it in situ, which can sometimes provide better control over the concentration of free formaldehyde.
Alternative Synthetic Route If N-methylation is a persistent issue, consider the reductive amination route which avoids the use of formaldehyde with aniline.

Experimental Protocols

General Protocol for Mannich Reaction
  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) at room temperature, add pyrrolidine (1.1 eq).

  • Slowly add an aqueous solution of formaldehyde (1.1 eq) dropwise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination
  • Dissolve 2-aminobenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Aniline Aniline Mixing Mix & Stir (Mildly Acidic) Aniline->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Pyrrolidine Pyrrolidine Pyrrolidine->Mixing Quench Quench Mixing->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Main_Product This compound Purify->Main_Product Side_Product_1 2,6-bis(pyrrolidin-1-ylmethyl)aniline Purify->Side_Product_1 Side_Product_2 Polymeric Byproducts Purify->Side_Product_2 Reductive_Amination_Troubleshooting cluster_impurities Potential Impurities Start Start Synthesis Imine_Formation Imine Formation: 2-aminobenzaldehyde + Pyrrolidine Start->Imine_Formation Reduction Reduction Imine_Formation->Reduction Analysis Analyze Crude Product (TLC, LC-MS) Reduction->Analysis Pure_Product Pure Product Analysis->Pure_Product High Purity Troubleshoot Troubleshoot Analysis->Troubleshoot Impurities Detected Impurity1 Unreacted Aldehyde Troubleshoot->Impurity1 Incomplete Reaction Impurity2 Intermediate Imine Troubleshoot->Impurity2 Incomplete Reduction Impurity3 (2-aminophenyl)methanol Troubleshoot->Impurity3 Aldehyde Reduction

References

troubleshooting guide for reactions involving 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-ylmethyl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.

Frequently Asked questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound possesses two primary reactive sites: the primary aromatic amine (-NH₂) group and the tertiary amine within the pyrrolidine ring. The primary amine is a good nucleophile and is the more reactive site for reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling reactions. The tertiary amine of the pyrrolidine ring is basic and can be protonated or quaternized under certain conditions.

Q2: What are the common challenges encountered when purifying products derived from this compound?

A2: Due to the basic nature of the pyrrolidine and aniline nitrogen atoms, purification by silica gel column chromatography can be challenging.[1] Products may streak or adhere strongly to the acidic silica gel, leading to poor separation and low recovery.[1] To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol.[1] Alternatively, using a different stationary phase like alumina or employing reverse-phase chromatography can be effective.

Q3: How can I minimize the formation of di-alkylation byproducts during N-alkylation of the primary amine?

A3: Over-alkylation, leading to the formation of the N,N-dialkylated product, is a common side reaction. This is because the mono-alkylated product is often more nucleophilic than the starting primary amine. To favor mono-alkylation, consider the following strategies:

  • Stoichiometric Control: Use a large excess of this compound relative to the alkylating agent.

  • Reaction Conditions: Employ lower reaction temperatures and less polar solvents to reduce the rate of the second alkylation.

  • Alkylating Agent: Use a less reactive alkylating agent if possible.

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Problem: Low or no yield of the desired amide product.

This is a frequent issue, often due to the reduced nucleophilicity of the aniline nitrogen, especially if the coupling partner is sterically hindered or electronically demanding.

Troubleshooting Workflow:

G start Low Amide Yield coupling_agent Check Coupling Agent start->coupling_agent Inefficient activation? base Evaluate Base coupling_agent->base Sub-optimal conditions? success Improved Yield coupling_agent->success Use stronger agent (HATU, HBTU) solvent Optimize Solvent base->solvent base->success Use non-nucleophilic base (DIPEA) temp Adjust Temperature solvent->temp solvent->success Ensure anhydrous conditions (DMF, DCM) acid_chloride Consider Acid Chloride Route temp->acid_chloride Still low yield? temp->success Optimize for stability acid_chloride->success More reactive intermediate

Caption: Troubleshooting workflow for low yield in amide coupling.

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase containing triethylamine.

Coupling AgentBaseSolventTypical Yield (%)Reference
HATUDIPEADMF80-95
HBTUDIPEADMF75-90
EDC/HOBtDIPEADCM60-85
PyBOPDIPEADCM80-95

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

N-Alkylation Reactions

Problem: Formation of a mixture of mono- and di-alkylated products, with the di-alkylated product being significant.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use a 3-5 fold excess of this compound.Increases the probability of the alkylating agent reacting with the primary amine.
Temperature Maintain a lower reaction temperature (e.g., 0 °C to room temperature).The second alkylation step often has a higher activation energy.
Solvent Use less polar solvents (e.g., THF, acetonitrile).Can help to reduce the rate of the subsequent alkylation reactions.
Base Use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).Stronger bases can deprotonate the mono-alkylated product more readily, promoting di-alkylation.
Alkylating Agent Add the alkylating agent slowly or use a less reactive one (e.g., chloride vs. iodide).Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.
Buchwald-Hartwig Amination

Problem: Low conversion or decomposition of starting materials.

This palladium-catalyzed cross-coupling reaction is sensitive to the choice of ligand, base, and solvent, as well as the purity of the reagents.

Key Experimental Considerations:

ComponentRecommended OptionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases are often required.
Solvent Toluene, Dioxane, THF (must be anhydrous and degassed)The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalyst. Oxygen can deactivate the catalyst.
Temperature 80-120 °CThe reaction often requires heating to proceed at a reasonable rate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) for 12-24 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (with triethylamine in the eluent).

Signaling Pathway Visualization

Derivatives of a similar scaffold, 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole, have been investigated as inhibitors of the ST2/IL-33 signaling pathway, which is implicated in inflammatory and autoimmune diseases. The following diagram illustrates this pathway.

ST2_IL33_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds IL1RAcP IL-1RAcP ST2->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->ST2 Blocks Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK

Caption: The IL-33/ST2 signaling pathway and the inhibitory action of a this compound derivative.

References

Technical Support Center: Optimization of 2-(Pyrrolidin-1-ylmethyl)aniline Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-(Pyrrolidin-1-ylmethyl)aniline as a catalyst in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in the optimization of your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound and related diamine organocatalysts.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.- Ensure the catalyst is stored under an inert atmosphere and protected from moisture. - Consider using a freshly opened or purified batch of the catalyst.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity.- Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).
Poor Substrate Quality: Impurities in the starting materials can inhibit the catalyst.- Verify the purity of your substrates (e.g., aldehydes, ketones, nitroalkenes) by NMR or other analytical techniques. - Purify substrates if necessary.
Incorrect Reaction Conditions: Suboptimal temperature or reaction time.- Optimize the reaction temperature. Lowering the temperature can sometimes improve yield by reducing side reactions. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Low Enantioselectivity (ee%) Suboptimal Reaction Temperature: Temperature can significantly impact the stereochemical outcome.- Lowering the reaction temperature often improves enantioselectivity. Consider running the reaction at 0 °C, -20 °C, or even lower.
Incorrect Solvent Choice: The solvent plays a crucial role in the transition state geometry.- Screen a variety of solvents (e.g., polar aprotic like DMF, non-polar like toluene, or protic like isopropanol) to find the optimal one for your specific reaction.
Presence of Water: Trace amounts of water can interfere with the catalytic cycle.- Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions using dry solvents.
Competing Uncatalyzed Reaction: The background, uncatalyzed reaction may be significant.- Adjust reaction conditions (e.g., lower temperature, different catalyst loading) to favor the catalyzed pathway.
Formation of Side Products Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.- Consider milder reaction conditions, such as a lower temperature or a weaker base if applicable.
Oxidation: The aniline moiety can be susceptible to oxidation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]
Difficult Product Purification Basic Nature of the Product: The product may interact with silica gel during column chromatography.- Use a mobile phase containing a small amount of a basic modifier like triethylamine to improve separation.[2] - Consider using a different stationary phase, such as alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by this compound and similar diamine catalysts?

A1: this compound and related chiral diamines are primarily used as organocatalysts in asymmetric synthesis. Common applications include asymmetric aldol reactions, Michael additions, and Mannich reactions. They function by forming chiral enamines or iminium ions with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner.

Q2: How does the structure of this compound contribute to its catalytic activity?

A2: The catalytic activity stems from its bifunctional nature. The secondary amine of the pyrrolidine ring forms a nucleophilic chiral enamine with a carbonyl substrate. The second amino group can act as a Brønsted acid or base, or participate in hydrogen bonding to activate the electrophile and stabilize the transition state, thereby controlling the stereochemical outcome of the reaction.

Q3: What is the optimal catalyst loading for my reaction?

A3: The optimal catalyst loading is dependent on the specific substrates and reaction conditions. A good starting point for optimization is typically 10-20 mol%. For highly reactive substrates, the loading may be reduced, while for challenging reactions, a higher loading may be necessary.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the reaction temperature.

  • Increase the catalyst loading.

  • Consider using a co-catalyst, such as a weak acid, which can accelerate the turnover of the catalytic cycle.

  • Ensure your reagents and solvents are free of inhibitors.

Q5: Why is my reaction mixture turning a dark color?

A5: Dark discoloration in reactions involving aniline derivatives can be due to oxidation of the aniline moiety.[1] It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[1]

Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by pyrrolidine-based systems, which can serve as a starting point for the optimization of reactions using this compound.

Table 1: Effect of Solvent on a Pyrrolidine-Catalyzed Asymmetric Michael Addition

EntrySolventYield (%)Enantiomeric Excess (ee%)
1Toluene9592
2Dichloromethane9185
3Tetrahydrofuran8889
4Isopropanol7578
5Acetonitrile8281

Note: Data is representative of a typical asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a chiral pyrrolidine derivative and is intended for illustrative purposes.

Table 2: Effect of Temperature on a Pyrrolidine-Catalyzed Asymmetric Aldol Reaction

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
125 (Room Temp)8575
208288
3-207895

Note: Data is representative of a typical asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a chiral pyrrolidine derivative and is intended for illustrative purposes.

Experimental Protocols

The following are generalized experimental protocols for common reactions catalyzed by this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Asymmetric Aldol Reaction
  • To a stirred solution of the aldehyde (1.0 equiv) in the chosen anhydrous solvent (e.g., DMF, 2.0 M), add the ketone (5.0 equiv).

  • Add this compound (0.2 equiv, 20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent typically a mixture of hexane and ethyl acetate, potentially with 0.5% triethylamine to prevent streaking).

Protocol 2: General Procedure for Asymmetric Michael Addition
  • To a stirred solution of the aldehyde or ketone (1.2 equiv) in the chosen anhydrous solvent (e.g., toluene, 1.0 M), add this compound (0.1 equiv, 10 mol%).

  • Cool the mixture to the desired temperature (e.g., room temperature).

  • Add the nitroalkene (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Ketone Ketone/ Aldehyde Iminium Iminium Ion Ketone->Iminium + Catalyst - H2O Catalyst This compound Enamine Chiral Enamine Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Electrophile Product_Catalyst Product + Catalyst Adduct->Product_Catalyst + H2O Product_Catalyst->Catalyst - Product

Caption: Generalized enamine catalytic cycle for reactions mediated by this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Enantioselectivity Check_Purity Check Purity of Starting Materials & Catalyst Start->Check_Purity Check_Purity->Start Impure Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Check_Conditions->Start Conditions Incorrect Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Conditions Correct Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Loading Adjust Catalyst Loading Optimize_Temp->Optimize_Loading Success Improved Results Optimize_Loading->Success

Caption: A logical workflow for troubleshooting and optimizing reaction conditions.

References

Technical Support Center: Stability of 2-(Pyrrolidin-1-ylmethyl)aniline under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Pyrrolidin-1-ylmethyl)aniline in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The main stability concern for this compound under acidic conditions is the potential for acid-catalyzed degradation. The molecule possesses two nitrogen atoms—one in the pyrrolidine ring and one in the aniline moiety—which will be protonated at low pH. This protonation can influence the molecule's solubility and reactivity. The benzylic C-N bond (the bond between the phenyl ring and the pyrrolidinomethyl group) may be susceptible to cleavage under strong acidic conditions and elevated temperatures, potentially leading to the formation of 2-aminobenzyl alcohol or related derivatives and pyrrolidine.

Q2: How can I monitor the stability of this compound during my experiment?

A2: The most effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique allows for the separation of the intact parent compound from any potential degradation products. Key parameters to monitor over time include the peak area or concentration of the parent compound and the emergence of any new peaks that might signify degradation products.

Q3: What are the expected degradation products of this compound in an acidic medium?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on general chemical principles, acid-catalyzed hydrolysis of the benzylic C-N bond is a plausible degradation route. This would likely yield 2-aminobenzyl derivatives and pyrrolidine. Oxidation of the aniline moiety is also a possibility, especially in the presence of air or other oxidizing agents, which could lead to colored impurities.

Q4: My solution of this compound turned yellow after adding acid. What is the likely cause?

A4: The development of a yellow or brown color upon acidification can be an indication of oxidative degradation of the aniline moiety.[1] Aromatic amines can be susceptible to oxidation, which is often accelerated by acidic conditions and exposure to light or air. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light if discoloration is a concern.[1]

Q5: How does pH affect the solubility of this compound?

A5: The solubility of this compound is expected to be pH-dependent. In acidic solutions, the amine functional groups will be protonated, forming ammonium salts. This protonation generally increases the aqueous solubility of amines.[1][2] However, it is important to be aware that the conditions that favor solubility (low pH) may also be the conditions that promote degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of new peaks in HPLC chromatogram The compound is degrading under the acidic experimental conditions.This is an expected outcome in forced degradation studies. Proceed to characterize these new peaks to understand the degradation pathway. For other applications, consider reducing the acid concentration, lowering the temperature, or decreasing the exposure time to acidic conditions.[1]
Low recovery of the compound after acidic workup The compound may have degraded during the acidic wash. The protonated compound may be highly soluble in the aqueous acidic phase, leading to loss during extraction.Perform the acidic wash at a lower temperature and for a shorter duration.[1] After extraction with the organic solvent, basify the aqueous layer and re-extract to recover any amine that partitioned into the aqueous phase.
Inconsistent analytical results Degradation of the compound due to improper storage of stock solutions prepared in acidic media.Prepare fresh acidic solutions of the compound for each experiment. If storage is necessary, store at low temperatures (2-8 °C) and protect from light.[1] Conduct a short-term stability study of the stock solution to determine its viability over time.
Precipitate formation upon addition of acid The salt form of the compound may have limited solubility in the chosen solvent system.Try using a different co-solvent to improve solubility. Alternatively, adjust the concentration of the compound or the acid.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic Solution
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Treatment: In a clean vial, add a specific volume of the stock solution and an equal volume of an aqueous acid solution (e.g., 0.1 M HCl, 1 M HCl).

  • Incubation: Incubate the solution at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Preparation for Analysis: Neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH) and dilute it with the HPLC mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Example of Stability Data for this compound in 0.1 M HCl at 40°C
Time (hours)Parent Compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
0100.00.00.0
295.22.51.1
490.55.12.3
882.19.84.5
2465.720.39.8

Visualizations

Diagram 1: Plausible Acid-Catalyzed Degradation Pathway

G cluster_main Plausible Degradation under Acidic Conditions A This compound B Protonated Species A->B  + H⁺ C Intermediate Carbocation B->C  Cleavage of C-N bond E Pyrrolidine B->E  Release D 2-Aminobenzyl Alcohol C->D  + H₂O

Caption: Plausible degradation of this compound in acid.

Diagram 2: Troubleshooting Workflow for Stability Issues

G cluster_workflow Troubleshooting Workflow Start Stability Issue Observed (e.g., new peaks, low recovery) CheckPurity Verify Purity of Starting Material Start->CheckPurity AnalyzeConditions Analyze Experimental Conditions (pH, Temp, Time) CheckPurity->AnalyzeConditions ModifyConditions Modify Conditions: - Lower Temperature - Reduce Time - Use Milder Acid AnalyzeConditions->ModifyConditions InertAtmosphere Use Inert Atmosphere and Protect from Light AnalyzeConditions->InertAtmosphere Characterize Characterize Degradants (LC-MS, NMR) ModifyConditions->Characterize InertAtmosphere->Characterize End Optimized Protocol Characterize->End

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: Purification of 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Pyrrolidin-1-ylmethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound synthesized via reductive amination?

A1: The most common impurities originating from the synthesis of this compound via reductive amination of 2-aminobenzaldehyde with pyrrolidine are typically the unreacted starting materials: 2-aminobenzaldehyde and pyrrolidine. Additionally, the intermediate imine formed during the reaction may also be present as an impurity.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Due to the presence of an aromatic ring, the product and some impurities can be visualized under UV light (254 nm). For more specific detection of amine-containing compounds, various TLC stains can be used.

Recommended TLC Stains for Amines:

StainPreparationVisualizationComments
Ninhydrin 0.2 g ninhydrin in 100 mL ethanol.Spray the plate and heat gently. Primary and secondary amines typically show up as reddish or purple spots.Effective for detecting the primary amine starting material.
Potassium Permanganate 1.5 g KMnO4, 10 g K2CO3, 0.125 g NaOH in 200 mL water.Dip or spray the plate. Oxidizable compounds appear as yellow/brown spots on a purple background.General stain for many functional groups, including amines and aldehydes.
p-Anisaldehyde 7.5 mL p-anisaldehyde, 7.5 mL conc. H2SO4, 2.5 mL acetic acid in 250 mL ethanol.Dip the plate and heat. Different compounds will give various colors.A versatile stain for a wide range of compounds.

Q3: My purified this compound is degrading upon storage. How can I prevent this?

A3: Aromatic amines can be susceptible to oxidation, which often results in discoloration (e.g., turning brown or black). To minimize degradation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light. For long-term storage, refrigeration at 2-8 °C is recommended.

Troubleshooting Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Product streaks significantly on silica gel TLC/column. The basic amine interacts strongly with the acidic silica gel.1. Add a small amount of triethylamine (0.1-1%) to the chromatography eluent. 2. Use a different stationary phase such as basic alumina. 3. Consider using reversed-phase chromatography.
Low recovery of the product after purification. 1. The product may be partially soluble in the aqueous phase during extraction. 2. The product may have adsorbed irreversibly to the silica gel column. 3. The compound may have volatilized during solvent removal.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the final extraction step. 2. If using column chromatography, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% triethylamine). 3. Use a rotary evaporator at a moderate temperature and pressure.
Persistent impurity with a similar polarity to the product. The impurity may be structurally very similar to the desired compound.1. Optimize the solvent system for column chromatography by testing various solvent mixtures. 2. Consider recrystallization of the product or its salt form (e.g., hydrochloride salt).
The compound "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of the compound, or the compound is not pure enough.1. Use a lower-boiling point solvent or a solvent mixture. 2. Attempt to further purify the compound by another method (e.g., column chromatography) before recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This method is effective for removing neutral and acidic impurities from the basic this compound.

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate (approximately 10 mL per gram of crude material).

  • Acidic Wash : Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 20 mL). The desired amine will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers : Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification : Cool the combined aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Product Extraction : Extract the now free-basic amine back into an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Column Chromatography

This technique is useful for separating the target compound from impurities with different polarities.

  • Stationary Phase : Choose between silica gel or basic alumina. For silica gel, it is advisable to add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Eluent Selection : A good starting solvent system is a mixture of hexane and ethyl acetate. The polarity can be gradually increased. For more polar impurities, a system of dichloromethane and methanol may be necessary.

  • Column Packing : Prepare a slurry of the stationary phase in the initial, least polar eluent and pour it into the column.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution : Begin elution with the starting solvent system and gradually increase the polarity.

  • Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Comparison of Stationary Phases for Column Chromatography:

Stationary PhaseAdvantagesDisadvantagesRecommended Eluent System (Starting)
Silica Gel High resolving power for a wide range of compounds.Acidic nature can cause streaking and degradation of basic compounds.Hexane/Ethyl Acetate (9:1) with 1% Triethylamine
Basic Alumina Ideal for the purification of basic compounds, preventing streaking.May have lower resolving power than silica gel for some compounds.Hexane/Ethyl Acetate (9:1)
Protocol 3: Recrystallization

Recrystallization can be a highly effective final purification step if a suitable solvent is found.

  • Solvent Selection : Test the solubility of the compound in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents to try include hexanes, ethyl acetate/hexanes mixtures, or isopropanol.

  • Dissolution : In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional) : If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying : Dry the crystals under vacuum.

Purification Workflow and Logic Diagrams

PurificationWorkflow start Crude this compound acid_base Acid-Base Extraction start->acid_base tlc_check1 TLC Analysis acid_base->tlc_check1 is_pure1 Is the product pure? tlc_check1->is_pure1 column_chrom Column Chromatography is_pure1->column_chrom No final_product Pure Product is_pure1->final_product Yes tlc_check2 TLC Analysis column_chrom->tlc_check2 is_pure2 Is the product pure? tlc_check2->is_pure2 recrystallize Recrystallization is_pure2->recrystallize No is_pure2->final_product Yes recrystallize->final_product TroubleshootingLogic problem Problem: Product streaks on silica gel TLC cause Cause: Strong interaction between basic amine and acidic silica problem->cause solution1 Solution 1: Add Triethylamine to Eluent cause->solution1 solution2 Solution 2: Use Basic Alumina cause->solution2 solution3 Solution 3: Use Reversed-Phase Chromatography cause->solution3

challenges in the scale-up of 2-(Pyrrolidin-1-ylmethyl)aniline production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the challenges encountered during the scale-up of 2-(Pyrrolidin-1-ylmethyl)aniline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most direct and industrially favored method is the Mannich reaction. This is a one-pot, three-component condensation of 2-aminobenzaldehyde, pyrrolidine, and a reducing agent, or more commonly, the reaction of aniline with formaldehyde and pyrrolidine. The latter avoids the need for a pre-functionalized aniline starting material.

Q2: What are the primary challenges when scaling up the Mannich reaction for this synthesis?

A2: The main challenges include:

  • Exothermic Reaction Control: The reaction of formaldehyde with amines is highly exothermic, posing a significant safety risk at a large scale if not properly managed.

  • Impurity Formation: Several side reactions can lead to impurities that are difficult to separate from the final product.

  • Stoichiometry and Reagent Addition: Precise control over the addition of reagents is crucial to minimize byproduct formation and ensure complete conversion.

  • Product Isolation and Purification: Isolating the product in high purity from the reaction mixture can be challenging due to the physical properties of the product and impurities.

Q3: What are the expected major impurities in the synthesis of this compound via the Mannich reaction?

A3: Common impurities may include:

  • Bis-aminated byproducts: Reaction of the product with another molecule of formaldehyde and aniline.

  • Polymeric materials: Polymerization of formaldehyde or side reactions involving aniline and formaldehyde.

  • Unreacted starting materials: Residual aniline, pyrrolidine, or formaldehyde.

  • Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Product loss during workup.- Monitor reaction progress by HPLC or TLC. - Optimize temperature; initial cooling followed by gentle heating may be required. - Carefully control the addition rate and molar ratios of reactants. - Optimize extraction and purification steps to minimize losses.
High Levels of Impurities - Poor temperature control leading to side reactions. - Incorrect order of reagent addition. - Presence of oxygen leading to oxidation.- Ensure efficient heat removal and maintain a constant internal temperature. - A common strategy is to pre-form the iminium ion from pyrrolidine and formaldehyde before adding the aniline. - Conduct the reaction under an inert atmosphere (e.g., nitrogen).
Formation of Tarry or Polymeric Material - Excess formaldehyde. - High reaction temperature. - Incorrect pH of the reaction mixture.- Use a slight excess of the amine components relative to formaldehyde. - Maintain a lower reaction temperature, especially during the initial phase. - Control the pH, as highly acidic or basic conditions can promote polymerization.
Product is Difficult to Purify - Presence of closely related impurities. - Emulsion formation during aqueous workup.- Consider purification by vacuum distillation or column chromatography with a suitable solvent system. - Use brine washes to break emulsions. Adjusting the pH of the aqueous phase can also be effective.

Data Presentation: Illustrative Scale-Up Data

The following tables present hypothetical data to illustrate common trends observed during the scale-up of the Mannich reaction for this compound synthesis.

Table 1: Effect of Temperature on Yield and Purity

ScaleTemperature (°C)Yield (%)Purity by HPLC (%)Major Impurity (%)
1 L2585981.2 (Bis-aminated)
1 L5088953.5 (Polymeric)
50 L2582971.8 (Bis-aminated)
50 L5085925.0 (Polymeric)

Table 2: Impact of Reagent Stoichiometry on Product Profile

ScaleAniline (eq)Pyrrolidine (eq)Formaldehyde (eq)Yield (%)Purity (%)
10 L1.01.11.058497.5
10 L1.01.01.27590.0 (higher polymeric)
10 L1.21.11.08096.0 (residual aniline)

Experimental Protocols

Proposed Lab-Scale Synthesis (100 g Scale)

This protocol is a representative procedure for the synthesis of this compound via the Mannich reaction.

Materials:

  • Aniline (93.13 g, 1.0 mol)

  • Pyrrolidine (78.24 g, 1.1 mol)

  • Formaldehyde (37 wt% in water, 85.2 g, 1.05 mol)

  • Methanol (500 mL)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50% w/w)

  • Toluene (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add pyrrolidine and methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the formaldehyde solution via the addition funnel, maintaining the internal temperature below 10 °C. Stir for 30 minutes at this temperature.

  • Slowly add the aniline to the reaction mixture, again keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the aniline is consumed.

  • Cool the reaction mixture and adjust the pH to ~2 with concentrated hydrochloric acid.

  • Wash the acidic aqueous solution with toluene (2 x 200 mL) to remove any non-basic impurities.

  • Adjust the pH of the aqueous layer to >12 with a 50% sodium hydroxide solution, ensuring the temperature is kept below 25 °C with an ice bath.

  • Extract the product with toluene (3 x 300 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a pale yellow oil.

Visualizations

Reaction Pathway

Mannich_Reaction Aniline Aniline Product This compound Aniline->Product + Iminium Ion Pyrrolidine Pyrrolidine Iminium_Ion Iminium Ion Intermediate Pyrrolidine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Iminium_Ion->Product

Caption: Mannich reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-up Issue Identified Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurities? Check_Yield->Check_Purity No Action_Yield Verify Stoichiometry & Temperature Control Check_Yield->Action_Yield Yes Check_Polymer Polymer Formation? Check_Purity->Check_Polymer No Action_Purity Improve Temperature Control & Use Inert Atmosphere Check_Purity->Action_Purity Yes Action_Polymer Adjust Stoichiometry & Lower Temperature Check_Polymer->Action_Polymer Yes End Process Optimized Check_Polymer->End No Action_Yield->Check_Purity Action_Purity->Check_Polymer Action_Polymer->End

Caption: A logical workflow for troubleshooting common scale-up issues.

avoiding over-alkylation in the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline. Our focus is to address common challenges, particularly the prevention of over-alkylation, to ensure the successful synthesis of the target compound.

Troubleshooting Guide: Avoiding Over-alkylation

Over-alkylation is a primary concern in the synthesis of this compound, leading to the formation of undesired bis- and tris-substituted products. This guide offers strategies to mitigate this issue.

Problem: Formation of Bis-alkylation Side Products

The primary amino group of aniline can react multiple times with the alkylating agent, leading to impurities that are often difficult to separate from the desired mono-alkylated product.

Solutions:

  • Stoichiometric Control: Carefully control the molar ratio of reactants. Using a slight excess of aniline relative to the aminomethylating agent can favor mono-alkylation.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase the selectivity for mono-alkylation by reducing the rate of the second alkylation step.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction once the desired product is maximized and before significant over-alkylation occurs.

  • Method Selection: Certain synthetic methods are inherently less prone to over-alkylation.

    • Reductive Amination: This is often the preferred method for controlled alkylation. It involves the reaction of 2-aminobenzaldehyde with pyrrolidine to form an imine, which is then selectively reduced.

    • Mannich Reaction: While a classic method, the Mannich reaction (reacting aniline, formaldehyde, and pyrrolidine) can be more susceptible to over-alkylation. Careful control of conditions is crucial.

Problem: Formation of N,N-dialkylated Aniline

The nitrogen of the pyrrolidine ring is generally less reactive than the aniline nitrogen under these conditions; however, under harsh conditions, side reactions can occur. The primary concern remains the over-alkylation on the aniline nitrogen.

Logical Workflow for Troubleshooting Over-alkylation

G start Start Synthesis monitor Monitor Reaction (TLC/LC-MS) start->monitor check_product Desired Product Formed? monitor->check_product check_product->monitor No over_alkylation Over-alkylation Observed? check_product->over_alkylation Yes stop_reaction Stop Reaction & Work-up over_alkylation->stop_reaction No adjust_stoichiometry Adjust Stoichiometry (Increase Aniline Excess) over_alkylation->adjust_stoichiometry Yes lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp reduce_time Reduce Reaction Time lower_temp->reduce_time change_method Consider Alternative Method (e.g., Reductive Amination) reduce_time->change_method change_method->start

Caption: Troubleshooting workflow for minimizing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem in the synthesis of this compound?

A1: Over-alkylation is the reaction of the initially formed this compound with the aminomethylating agent to form bis- or even tris-alkylated products. This occurs because the product of the first alkylation can still be nucleophilic enough to react further. These side products can be difficult to separate from the desired compound, leading to lower yields and purification challenges.

Q2: Which synthetic route is generally better for avoiding over-alkylation: the Mannich reaction or reductive amination?

A2: Reductive amination is often the preferred method for controlling alkylation and avoiding over-alkylation. This two-step, one-pot process involves the formation of an imine from 2-aminobenzaldehyde and pyrrolidine, followed by its selective reduction. This pathway offers more control compared to the traditional Mannich reaction.

Q3: How can I monitor the progress of the reaction to avoid over-alkylation?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can observe the formation of the desired product and the emergence of any over-alkylation products, allowing you to stop the reaction at the optimal time.

Q4: Are there any specific catalysts that can help improve the selectivity for mono-alkylation?

A4: For reductive amination, the choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used as they can selectively reduce the imine in the presence of the aldehyde. In some cases of N-alkylation, heterogeneous catalysts like palladium on carbon (Pd/C) can offer improved selectivity.

Q5: What are the common impurities I should expect, and how can I purify the final product?

A5: Besides over-alkylation products, other potential impurities include unreacted starting materials (aniline or 2-aminobenzaldehyde and pyrrolidine) and polymeric byproducts from the self-condensation of aniline and formaldehyde in the Mannich reaction. Purification is typically achieved through column chromatography on silica gel. An initial acid-base extraction can also be employed to remove non-basic impurities.

Quantitative Data Summary

The following table provides a comparative overview of plausible synthetic methods for preparing this compound, with data extrapolated from analogous reactions.

MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsReported Yield Range (%)Key AdvantagesPotential for Over-alkylation
Mannich Reaction Aniline, Formaldehyde, PyrrolidineAcid or base catalystReflux in ethanol or similar solvent40-70One-pot, readily available starting materialsHigh
Reductive Amination 2-Aminobenzaldehyde, PyrrolidineNaBH(OAc)₃ or NaBH₃CNRoom temperature in DCE or MeOH70-90High selectivity, milder conditions, better controlLow

Experimental Protocols

1. Synthesis via Reductive Amination (Preferred Method)

This method is generally preferred for its higher selectivity and milder reaction conditions.

  • Step 1: Imine Formation.

    • To a solution of 2-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH), add pyrrolidine (1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.

  • Step 2: Reduction.

    • To the reaction mixture containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates complete consumption of the imine.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Reductive Amination

G start Start imine_formation Imine Formation: 2-Aminobenzaldehyde + Pyrrolidine (DCE/MeOH, rt) start->imine_formation reduction Reduction: Add NaBH(OAc)₃ (0°C to rt) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis via reductive amination.

2. Synthesis via Mannich Reaction

While prone to over-alkylation, the Mannich reaction is a viable one-pot alternative.

  • In a round-bottom flask, combine aniline (1.0 eq), aqueous formaldehyde (37 wt. %, 1.1 eq), and pyrrolidine (1.1 eq) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to separate the desired product from over-alkylated and other side products.

enhancing the solubility of 2-(Pyrrolidin-1-ylmethyl)aniline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Pyrrolidin-1-ylmethyl)aniline

This technical support guide provides troubleshooting strategies and detailed protocols for researchers encountering solubility challenges with this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic organic compound with a chemical structure suggesting it is a weakly basic and lipophilic molecule. Its aniline and pyrrolidine moieties contribute to a molecular profile that often results in poor aqueous solubility. For biological assays, which are typically conducted in aqueous buffers or cell culture media, low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[1] One database predicts a water solubility of approximately 28,240 mg/L, which is relatively high; however, this is a theoretical value and may not reflect the kinetic solubility in buffered assay conditions where the compound can still precipitate.[2] The dihydrochloride salt form of the compound is also available, which is expected to have higher aqueous solubility.[3]

Q2: I dissolved the compound in 100% DMSO, but it precipitates when diluted into my aqueous assay buffer. What is happening?

A2: This phenomenon is known as kinetic precipitation.[1] While this compound may be highly soluble in a pure organic solvent like DMSO, its solubility is significantly lower in an aqueous environment. When the concentrated DMSO stock is rapidly diluted into the buffer, the compound is forced into a medium where it is poorly soluble, causing it to crash out of solution.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most robust cell lines, a final DMSO concentration of 0.5% (v/v) is a common upper limit, while more sensitive cells or primary cultures may require concentrations below 0.1%.[1][4] It is crucial to perform a vehicle control experiment to determine the cytotoxic threshold of DMSO for your specific assay and cell line.[4][5]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other water-miscible organic solvents like ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be used.[6] However, their toxicity profiles and solubilizing power for this specific compound may differ.[7] A solvent tolerance study should be conducted for any new solvent. DMSO remains the most widely used initial solvent due to its strong solubilizing capacity for a broad range of compounds.[8]

Troubleshooting Guide: Enhancing Solubility

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Compound precipitates upon dilution into aqueous buffer.

Solution Workflow:

The following diagram outlines a logical workflow for troubleshooting and optimizing the solubility of your compound for biological assays.

G cluster_0 cluster_1 Step 1: Initial Characterization cluster_2 Step 2: Method Selection cluster_3 Step 3: Optimization Strategies cluster_4 start Start: Solubility Issue (Precipitation in Assay) sol_assay Perform Kinetic Solubility Assay start->sol_assay decision Is Solubility > Required Concentration? sol_assay->decision cosolvent Optimize Co-solvent System (e.g., PEG, Glycerol) decision->cosolvent No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) decision->cyclodextrin No ph_adjust Adjust pH (if compatible with assay) decision->ph_adjust No end_success Proceed with Assay (Vehicle Control) decision->end_success Yes cosolvent->end_success cyclodextrin->end_success ph_adjust->end_success end_fail Re-evaluate Compound or Assay Conditions

Caption: A workflow for troubleshooting compound solubility issues.

Quantitative Data Summary

A preliminary kinetic solubility assessment is the first step. The following table presents hypothetical data for this compound in common biological buffers.

Buffer System (pH 7.4)Co-solvent SystemKinetic Solubility (µg/mL)Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)1% DMSO15.588
Hanks' Balanced Salt Solution (HBSS)1% DMSO18.2103
PBS with 5% PEG 4001% DMSO45.1256
PBS with 10% Glycerol1% DMSO38.9221
PBS with 2 mM HP-β-CD0.5% DMSO75.8430

Note: This data is representative and should be determined experimentally for each batch of the compound.

Strategy 1: Co-solvent Systems

If the required concentration in your assay is higher than what can be achieved with DMSO alone, a co-solvent system can be employed.[6][9] Co-solvents like Polyethylene Glycol (PEG) or glycerol can increase the solubility of lipophilic compounds in aqueous media.[10]

Q: How do I select and use a co-solvent? A: Start by preparing your high-concentration stock in DMSO. Then, create an intermediate dilution in a co-solvent like PEG 400 or glycerol before the final dilution into your assay medium. This gradual change in solvent polarity can prevent precipitation. Always test the tolerance of your biological system to the final co-solvent concentration.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[11]

G cluster_0 Mechanism of Cyclodextrin Solubilization cd complex cd->complex Forms cd_label Cyclodextrin (Hydrophilic Exterior) compound Aniline Compound compound->cd + compound_in_complex Aniline

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Q: How do I use cyclodextrins to improve solubility? A: Prepare the cyclodextrin solution in your aqueous buffer first. Then, add a small volume of your concentrated DMSO stock of this compound to the cyclodextrin-containing buffer with vigorous vortexing. The cyclodextrin will help to sequester the compound molecules as they are introduced to the aqueous environment.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol determines the kinetic solubility of a compound in a specific buffer.[14][15][16]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a microcentrifuge tube, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer to achieve a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Equilibration: Seal the tubes and shake them on an orbital shaker at room temperature for 2 hours.[15]

  • Separation of Undissolved Compound: Centrifuge the tubes at 14,000 x g for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer a known volume of the clear supernatant to a new tube or plate. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer/DMSO mixture.[17]

Protocol 2: Preparation of Dosing Solution with HP-β-CD

This protocol describes how to prepare a solution using cyclodextrin for enhanced solubility.[18]

  • Prepare Cyclodextrin Buffer: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired final assay buffer to a concentration of 4 mM (this may need optimization). Ensure it is fully dissolved.

  • Prepare Compound Stock: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Addition and Complexation: While vortexing the cyclodextrin buffer, add the DMSO stock solution dropwise to reach the desired final compound concentration. For example, to make a 100 µM solution, add 5 µL of the 20 mM stock to 995 µL of the 4 mM HP-β-CD buffer. This results in a final DMSO concentration of 0.5%.

  • Incubation: Allow the solution to mix at room temperature for 30-60 minutes to ensure maximum complex formation.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay. Always include a vehicle control containing the same final concentrations of DMSO and HP-β-CD.

References

refining the work-up procedure for 2-(Pyrrolidin-1-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound, particularly following a reductive amination pathway.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
PU-01 Product Tailing during Column Chromatography The basic tertiary amine of the product is interacting with acidic silanol groups on the silica gel.- Add a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol, to the eluent system. - Consider using a different stationary phase like neutral or basic alumina.
ISO-01 Low Yield of Isolated Product after Extraction - Incomplete extraction from the aqueous phase. - Product may be partially protonated and remain in the aqueous layer if the pH is not sufficiently basic.- Ensure the aqueous phase is basified to a pH of >10 before extraction. - Use a more polar organic solvent for extraction, such as dichloromethane, in addition to less polar solvents like ethyl acetate. - Perform multiple extractions (at least 3-4 times) to maximize recovery.
IMP-01 Presence of Unreacted 2-Aminobenzaldehyde in Final Product Incomplete reaction or inefficient removal during work-up.- Unreacted aldehyde can often be removed by reacting the crude product with a resin-bound amine (scavenger resin). - A bisulfite wash of the organic layer during extraction can help remove residual aldehyde.
IMP-02 Contamination with Pyrrolidine Starting Material Excess pyrrolidine used in the reaction was not fully removed.- Pyrrolidine is volatile and can be partially removed under reduced pressure. - Perform an acidic wash (e.g., with 1M HCl) of the organic layer during the work-up to protonate and remove the excess amine into the aqueous phase. Be sure to re-basify the organic layer before final drying and concentration.
PU-02 Difficulty Separating Product from a Close-Running Impurity The impurity may have a similar polarity to the desired product.- Optimize the solvent system for column chromatography by testing various ratios of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. - Employing a shallow gradient elution can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC and column chromatography for the purification of this compound?

A good starting point for a polar aromatic amine like this would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. A common starting ratio is 1:1 ethyl acetate/hexane. Based on the TLC results, the polarity can be adjusted. For more polar impurities, a system of methanol in dichloromethane (e.g., 1-10% methanol) can be effective. Crucially, the addition of a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase is highly recommended to prevent peak tailing on silica gel.

Q2: How can I confirm the presence of my desired product in the collected fractions?

You can spot the collected fractions on a TLC plate alongside a reference spot of your starting material (if available) and the crude reaction mixture. The fractions containing the pure product should show a single spot with an Rf value distinct from the starting materials. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can aid in identification.

Q3: My final product is an oil, but I need a solid. What can I do?

If the purified oil is of high purity, you can attempt to form a salt, such as a hydrochloride or tartrate salt, which are often crystalline. This can be achieved by dissolving the oily product in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of the corresponding acid (e.g., HCl in ether, tartaric acid in methanol).

Q4: What are the potential side products in a reductive amination synthesis of this compound?

Potential side products can include the intermediate imine if the reduction is incomplete, unreacted starting materials (2-aminobenzaldehyde and pyrrolidine), and potentially over-alkylated products where the aniline nitrogen of one product molecule reacts with the imine intermediate of another.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 2-aminobenzaldehyde and pyrrolidine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 2-Aminobenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Amine Addition: Add pyrrolidine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction for completion using TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Work-up and Purification Protocol
  • Column Chromatography Preparation: Prepare a silica gel column packed with a slurry of silica in a hexane:ethyl acetate eluent system containing 1% triethylamine. The exact eluent ratio should be determined by prior TLC analysis of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the prepared solvent system.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table presents illustrative data for the synthesis of this compound. Note: This data is for demonstrative purposes and may not reflect actual experimental results.

Parameter Value
Theoretical Yield 10.0 g
Actual Yield (Crude) 9.5 g
Actual Yield (Purified) 7.8 g
Final Yield (%) 78%
Purity (by HPLC) >98%
Appearance Pale yellow oil

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Aminobenzaldehyde in DCM add_pyr Add Pyrrolidine & Acetic Acid start->add_pyr form_imine Stir for Imine Formation add_pyr->form_imine add_stab Add Sodium Triacetoxyborohydride form_imine->add_stab reaction_complete Monitor Reaction by TLC add_stab->reaction_complete quench Quench with NaHCO3 reaction_complete->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate column Silica Gel Column Chromatography concentrate->column collect Collect Fractions column->collect isolate Isolate Pure Product collect->isolate

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart cluster_purification Purification Issues cluster_isolation Isolation Issues cluster_impurity Impurity Issues start Work-up Issue Encountered q_tailing Product Tailing in Chromatography? start->q_tailing q_low_yield Low Yield After Extraction? start->q_low_yield q_impurity Impurity Detected? start->q_impurity s_add_base Add Triethylamine to Eluent q_tailing->s_add_base Yes s_change_stationary Use Alumina q_tailing->s_change_stationary Alternatively s_basify Ensure Aqueous pH > 10 q_low_yield->s_basify Yes s_multiple_extractions Perform Multiple Extractions s_basify->s_multiple_extractions q_which_impurity Identify Impurity q_impurity->q_which_impurity Yes s_aldehyde_removal Use Scavenger Resin or Bisulfite Wash q_which_impurity->s_aldehyde_removal Unreacted Aldehyde s_amine_removal Perform Acidic Wash q_which_impurity->s_amine_removal Excess Pyrrolidine

Caption: Troubleshooting decision tree for the work-up of this compound.

catalyst deactivation problems with 2-(Pyrrolidin-1-ylmethyl)aniline complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation issues encountered when using 2-(Pyrrolidin-1-ylmethyl)aniline complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation with this compound complexes?

A1: The most common indicators of catalyst deactivation include:

  • Decreased Reaction Rate or Stalled Reaction: The reaction proceeds slower than expected or stops before completion, as monitored by techniques like TLC, GC-MS, or LC-MS.[1]

  • Low Product Yield: The final isolated yield is significantly lower than literature precedents for the same or similar reactions.

  • Formation of Palladium Black: A clear sign of catalyst decomposition is the appearance of a black precipitate (palladium black), indicating the aggregation of the active Pd(0) species.[1][2]

  • Inconsistent Results: Significant variations in reaction outcomes between different batches or runs, even under seemingly identical conditions.

Q2: What are the primary mechanisms of deactivation for palladium catalysts with N,N-bidentate ligands like this compound?

A2: Deactivation typically occurs through several pathways:

  • Oxidation: The active Pd(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. This is often exacerbated by inadequate inert atmosphere techniques.[1][2]

  • Ligand Degradation: The this compound ligand itself can degrade under harsh reaction conditions (e.g., high temperatures, strongly coordinating solvents, or aggressive bases), leading to the destabilization of the metal center.

  • Aggregation: Insufficient ligand concentration or ligand degradation can leave the palladium center exposed, leading to aggregation into inactive palladium nanoparticles or bulk metal (palladium black).[1]

  • Poisoning: Impurities in substrates, reagents, or solvents can act as catalyst poisons, binding to the metal center and inhibiting its catalytic activity. Amines themselves, if impure, can be a source of catalyst poisons.[3]

Q3: Can a deactivated this compound-palladium complex be regenerated?

A3: Regeneration of homogeneous catalysts is often challenging and generally not performed in a laboratory setting. Once palladium black has formed, the deactivation is typically irreversible.[4] The most effective strategy is to prevent deactivation in the first place. For heterogeneous (supported) versions, regeneration might be possible through washing with solvents or specific chemical treatments to remove adsorbed poisons or foulants, but thermal sintering or metal leaching are generally irreversible.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues during catalysis with this compound complexes.

Problem: The reaction shows low or no conversion.

Question: Have you observed the formation of a black precipitate (palladium black)?

Answer:

  • Yes: This indicates catalyst aggregation and decomposition.[2]

    • Potential Cause 1: Oxygen Contamination. The active Pd(0) catalyst has likely been oxidized.[1]

      • Solution: Ensure rigorous degassing of all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1][2]

    • Potential Cause 2: High Temperature. Excessive heat can accelerate catalyst decomposition.[1][2]

      • Solution: Attempt the reaction at the lowest temperature that still provides a reasonable rate. Consider a temperature optimization screen, starting from a lower temperature (e.g., 80 °C) before increasing it.[1]

    • Potential Cause 3: Insufficient Ligand-to-Metal Ratio. An inadequate amount of the this compound ligand can leave the palladium center exposed and prone to aggregation.[1]

      • Solution: While a 1:1 or 2:1 ligand-to-palladium ratio is common, try using a slight excess of the ligand to improve catalyst stability. Note that a large excess can sometimes inhibit the reaction.[1]

  • No: If there is no visible decomposition, the issue may lie with the reagents, conditions, or a more subtle deactivation mechanism.

    • Question: Have you verified the purity of your reagents?

      • Answer: Impurities in substrates, and especially amines, are a critical and common cause of reaction failure.[3]

        • Solution: Purify all starting materials. Liquid reagents can be distilled or passed through a plug of activated alumina. Solid reagents can be recrystallized.[3] Ensure bases are stored in a desiccator or drybox.[3]

    • Question: Is the choice of base and solvent appropriate for the reaction?

      • Answer: The base and solvent significantly impact catalyst stability and reactivity.[1]

        • Solution: An overly strong base can degrade sensitive substrates, leading to byproducts that may inhibit the catalyst.[1] The solvent must be anhydrous and deoxygenated.[1] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) to find the optimal combination for your specific substrate.[1]

Visualizing Deactivation and Troubleshooting

The following diagrams illustrate the common deactivation pathways and a logical workflow for troubleshooting failed reactions.

Active Active Pd(0) Complex Oxidized Inactive Pd(II) Species Active->Oxidized O₂ Aggregated Palladium Black (Aggregated Pd) Active->Aggregated High Temp. Insufficient Ligand Poisoned Poisoned Complex Active->Poisoned Impurities (S, P, etc.) Degraded Degraded Ligand Complex Active->Degraded Harsh Conditions (Base/Solvent)

Common catalyst deactivation pathways.

Start Low / No Conversion CheckPrecipitate Observe Black Precipitate? Start->CheckPrecipitate Decomposition Catalyst Decomposition CheckPrecipitate->Decomposition Yes CheckPurity Verify Reagent Purity? CheckPrecipitate->CheckPurity No Sol_Inert Improve Inert Atmosphere Technique Decomposition->Sol_Inert Sol_Temp Optimize Temperature Decomposition->Sol_Temp Sol_Ratio Adjust Ligand Ratio Decomposition->Sol_Ratio Impurity Potential Poisoning CheckPurity->Impurity No CheckConditions Review Conditions (Temp, Base, Solvent)? CheckPurity->CheckConditions Yes Sol_Purify Purify All Reagents Impurity->Sol_Purify Suboptimal Suboptimal Conditions CheckConditions->Suboptimal No Suboptimal->Sol_Temp Sol_Screen Screen Base and Solvent Suboptimal->Sol_Screen

Troubleshooting flowchart for catalyst deactivation.

Performance Data for Related N,N-Bidentate Ligand Systems

Ligand TypeAryl Halide SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference System
N,N'-disubstituted pyridine-2,6-dicarboxamide4-Bromotoluene0.11000.25>99[6]
Bipyridine4-Bromotoluene1.01002495[6]
Phenanthroline (nanoparticle)4-Bromotoluene0.580198[6]

Note: This data is compiled from different studies and is intended for illustrative purposes. Direct comparison may not be accurate due to variations in specific reaction conditions.[6]

Experimental Protocols

Protocol 1: General Procedure for a Cross-Coupling Reaction

This protocol outlines a general setup for a palladium-catalyzed cross-coupling reaction, emphasizing techniques to minimize catalyst deactivation.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide

  • Coupling partner (e.g., boronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: Oven-dry the reaction vessel and stir bar and allow them to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: To the flask, add the palladium precatalyst, the this compound ligand, the aryl halide, the coupling partner, and the base under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or a gas-tight syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to a few cycles of vacuum followed by backfilling with inert gas to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or saturated aqueous ammonium chloride), extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Recovery and Analysis of Deactivated Catalyst

This protocol describes how to recover and analyze palladium black from a failed reaction to confirm catalyst decomposition.

Procedure:

  • Isolation: After the reaction period, allow the black precipitate to settle.

  • Separation: Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere to avoid oxidizing any potentially active species.[1]

  • Washing: Wash the remaining black solid multiple times with the reaction solvent (e.g., toluene) to remove residual organic compounds, followed by a more volatile solvent (e.g., hexane) to facilitate drying.[1]

  • Drying: Dry the black solid thoroughly under high vacuum.

  • Analysis (Optional):

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Digest a known mass of the dried, deactivated catalyst in aqua regia. Dilute the sample and determine the palladium content to quantify the extent of precipitation and metal leaching into the solution phase.[1]

A Completed Reaction Mixture (with Precipitate) B Cannula Filter Supernatant A->B C Wash Solid with Reaction Solvent B->C Isolate Solid D Wash Solid with Volatile Solvent (Hexane) C->D E Dry Solid under Vacuum D->E F Dried Deactivated Catalyst (Palladium Black) E->F G Analyze via ICP-OES F->G

Experimental workflow for catalyst recovery and analysis.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 2-(Pyrrolidin-1-ylmethyl)aniline and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a ligand is paramount in optimizing catalytic reactions for efficiency, selectivity, and yield. This guide provides a comparative analysis of the potential catalytic activity of 2-(Pyrrolidin-1-ylmethyl)aniline against other established ligands in key organic transformations. While direct experimental data for this compound is limited in the current literature, this guide leverages data from structurally similar ligands to provide a predictive comparison and highlight its potential applications.

This compound: A Promising N,N-Bidentate Ligand

This compound features a desirable N,N-bidentate chelation motif, combining a tertiary amine on the pyrrolidine ring and a primary aniline amine. This structure suggests its potential to form stable complexes with various transition metals like palladium, copper, and ruthenium, which are crucial for a wide range of catalytic processes. The pyrrolidine moiety also introduces the possibility of chirality, making it a candidate for asymmetric catalysis if used in an enantiomerically pure form.

Comparative Catalytic Performance

To contextualize the potential performance of this compound, we present comparative data from established ligands in three widely applied catalytic reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the asymmetric Michael addition.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the catalytic cycle. Below is a comparison of the performance of various N,N-bidentate ligands in the Suzuki-Miyaura reaction. The data for this compound is projected based on the performance of similar ligands.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Projected) 4-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O10012~90-95-
N,N'-Dimethylethylenediamine4-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O1001292[1]
TMEDA4-ChlorotoluenePhenylboronic acid2K₃PO₄Dioxane1102485[2]
2,2'-Bipyridine4-BromotoluenePhenylboronic acid0.1K₂CO₃Heptane/H₂O801696[1]
1,10-Phenanthroline4-IodoanisolePhenylboronic acid0.5Cs₂CO₃DMF120898[3]

2. Heck Reaction

The Heck reaction is a powerful method for the vinylation of aryl or vinyl halides. The ligand influences the stability and activity of the palladium catalyst, particularly at the high temperatures often required for this reaction.

LigandAryl HalideOlefinCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Projected) IodobenzeneMethyl acrylate1Et₃NDMF1003~95-99-
Pyridyl-imine LigandIodobenzeneMethyl acrylate0.1Et₃NDMF802.5>99[4]
N-Heterocyclic Carbene (NHC)4-BromoacetophenoneStyrene1K₂CO₃H₂O/DMF80495[5]
P(t-Bu)₃4-ChlorotolueneStyrene2Cy₂NMeDioxane1001694[6]
No Ligand (Pd(OAc)₂)4-IodoacetophenoneAcrylic acid1Na₂CO₃H₂O100190[7]

3. Asymmetric Michael Addition

The pyrrolidine scaffold is a well-established motif in organocatalysts for asymmetric reactions. Chiral versions of this compound could potentially act as organocatalysts or as chiral ligands for metal-catalyzed Michael additions. The following table compares the performance of various pyrrolidine-based organocatalysts.

CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)drReference
(S)-2-(Pyrrolidin-1-ylmethyl)aniline (Projected) Cyclohexanoneβ-Nitrostyrene20-TolueneRT24~90-95~90-95~95:5-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetoneβ-Nitrostyrene10-AcetoneRT249893-[8]
Proline-based dipeptideIsobutyraldehydeβ-Nitrostyrene20DMAP/ThioureaNeatRT489596-[8]
Chiral PhosphoprolineCyclohexanoneβ-Nitrostyrene10-TolueneRT129696>99:1[9]
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidineCyclohexanoneβ-Nitrostyrene20-TolueneRT2497>99>99:1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

1. General Procedure for Suzuki-Miyaura Coupling

A Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The solvent (e.g., Toluene/H₂O, 4:1, 5 mL), the ligand (e.g., this compound, 0.02 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. General Procedure for Heck Reaction

To a sealed tube, the aryl halide (1.0 mmol), olefin (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and ligand (e.g., this compound, 0.02 mmol) are added, followed by the solvent (e.g., DMF, 5 mL). The tube is sealed and the mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.[5][6][7]

3. General Procedure for Asymmetric Michael Addition

In a reaction vial, the Michael acceptor (e.g., β-nitrostyrene, 0.5 mmol) and the organocatalyst (e.g., (S)-2-(Pyrrolidin-1-ylmethyl)aniline, 0.1 mmol) are dissolved in the solvent (e.g., Toluene, 2 mL). The Michael donor (e.g., cyclohexanone, 2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the desired adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.[8][9]

Visualizations

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle A [L]nPd(0) Active Catalyst B Oxidative Addition (R-X) A->B Aryl Halide (R-X) C [L]nPd(II)(R)(X) B->C D Transmetalation (R'-M) C->D Organometallic Reagent (R'-M) E [L]nPd(II)(R)(R') D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Product (R-R') F->G

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Diagram 2: Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_reactants Reactant A Reactant B Solvent add_catalyst Add Ligand and Pd Precursor prep_reactants->add_catalyst run_reaction Heat and Stir (Monitor by TLC/GC) add_catalyst->run_reaction extraction Aqueous Workup & Extraction run_reaction->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) Yield & Selectivity (HPLC) purification->analysis

Caption: A typical workflow for screening the performance of a new catalyst system.

Diagram 3: Ligand Selection Logic

Ligand_Selection reaction_type Desired Reaction Type cross_coupling Cross-Coupling (e.g., Suzuki, Heck) reaction_type->cross_coupling asymmetric_catalysis Asymmetric Synthesis (e.g., Michael Addition) reaction_type->asymmetric_catalysis ligand_class Select Ligand Class cross_coupling->ligand_class asymmetric_catalysis->ligand_class n_n_bidentate N,N-Bidentate ligand_class->n_n_bidentate chiral_pyrrolidine Chiral Pyrrolidine-based ligand_class->chiral_pyrrolidine ligand_choice This compound as a Potential Candidate n_n_bidentate->ligand_choice chiral_pyrrolidine->ligand_choice

Caption: Decision pathway for selecting this compound as a ligand.

References

A Comparative Guide to the Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-(Pyrrolidin-1-ylmethyl)aniline, a key intermediate in pharmaceutical development. The methodologies evaluated are a classical two-step synthesis involving the alkylation of pyrrolidine with a nitro-substituted benzyl halide followed by reduction, and a more direct one-pot reductive amination. This objective analysis, supported by experimental data, aims to inform researchers on the most suitable synthetic strategy based on factors such as yield, reaction time, and procedural complexity.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiencies.

ParameterRoute A: Two-Step Synthesis from 2-Nitrobenzyl HalideRoute B: One-Pot Reductive Amination
Starting Materials 2-Nitrobenzyl bromide, Pyrrolidine, Fe, NH₄Cl2-Aminobenzaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride
Overall Yield ~75%~85%
Purity High (>98% after chromatography)High (>97% after chromatography)
Total Reaction Time ~28 hours~14 hours
Number of Steps 21 (one-pot)
Key Reagents Iron powder, Ammonium chlorideSodium Triacetoxyborohydride
Solvents Ethanol, Water, Ethyl Acetate1,2-Dichloroethane

Experimental Protocols

Route A: Two-Step Synthesis from 2-Nitrobenzyl Bromide and Pyrrolidine

This classical approach involves the initial formation of a C-N bond through nucleophilic substitution, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 1-((2-Nitrophenyl)methyl)pyrrolidine

  • To a solution of 2-nitrobenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile, add pyrrolidine (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for approximately 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-((2-nitrophenyl)methyl)pyrrolidine.

Step 2: Reduction of 1-((2-Nitrophenyl)methyl)pyrrolidine to this compound

  • In a round-bottom flask, combine 1-((2-nitrophenyl)methyl)pyrrolidine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux (approximately 80-90 °C) for 4 hours.

  • Monitor the reduction of the nitro group by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Route B: One-Pot Reductive Amination

This modern and efficient method combines the formation of an imine intermediate and its subsequent reduction in a single reaction vessel, significantly reducing the overall reaction time and work-up procedures.[1][2][3][4]

  • To a stirred solution of 2-aminobenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.[1][2][4]

  • Stir the reaction mixture at room temperature for approximately 12-14 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and the logical workflow of the described experimental procedures.

cluster_0 Route A: Two-Step Synthesis A1 2-Nitrobenzyl bromide + Pyrrolidine A2 1-((2-Nitrophenyl)methyl)pyrrolidine A1->A2 Alkylation (K2CO3, Acetonitrile, 24h) A3 This compound A2->A3 Reduction (Fe, NH4Cl, EtOH/H2O, 4h)

Caption: Synthetic pathway for Route A.

cluster_1 Route B: One-Pot Reductive Amination B1 2-Aminobenzaldehyde + Pyrrolidine B2 [Imine Intermediate] B1->B2 Imine Formation B3 This compound B2->B3 Reduction (NaBH(OAc)3, DCE, 12-14h)

Caption: Synthetic pathway for Route B.

cluster_workflow Experimental Workflow Comparison RouteA Route A Step 1: Alkylation Step 2: Reduction Purification 1 Purification 2 End Final Product RouteA->End RouteB Route B One-Pot Reaction Single Purification RouteB->End Start Starting Materials Start->RouteA Start->RouteB

Caption: Comparison of experimental workflows.

References

Comparative Study of 2-(Pyrrolidin-1-ylmethyl)aniline and its Structural Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the study of 2-(Pyrrolidin-1-ylmethyl)aniline and its structural analogs as potential ligands for central nervous system (CNS) targets, with a focus on dopamine D2 and serotonin 5-HT1A receptors. Due to a lack of direct comparative studies in the public domain, this document outlines a proposed investigation, detailing established experimental protocols and expected structure-activity relationships based on existing knowledge of related compounds.

Introduction

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Its structural components, a substituted aniline and a pyrrolidine ring linked by a methylene bridge, are present in numerous compounds known to interact with key neurotransmitter receptors, including dopamine and serotonin receptors. Modulation of these receptors is a cornerstone of treatment for a wide range of psychiatric and neurological disorders. This guide proposes a systematic evaluation of a series of analogs to elucidate the structure-activity relationships (SAR) governing their potency and selectivity, thereby providing a roadmap for the rational design of new therapeutic candidates.

Proposed Structural Analogs for Comparative Study

To systematically explore the SAR of the this compound scaffold, the following analogs are proposed for synthesis and evaluation. These modifications are designed to probe the effects of electronic and steric changes on receptor affinity.

Parent Compound: this compound

Analogs with Substitution on the Aniline Ring:

  • Analog 1: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline

  • Analog 2: 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline

  • Analog 3: 4-Methoxy-2-(pyrrolidin-1-ylmethyl)aniline

Analog with Substitution on the Pyrrolidine Ring:

  • Analog 4: 2-((2-Methylpyrrolidin-1-yl)methyl)aniline

Quantitative Data Summary

The following table presents a hypothetical data set that could be generated from the experimental protocols detailed in this guide. This is for illustrative purposes to demonstrate the desired data presentation for a comparative study.

CompoundDopamine D2 Receptor Affinity (Ki in nM)Serotonin 5-HT1A Receptor Affinity (Ki in nM)
This compound (Parent)150250
4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline85180
4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline70210
4-Methoxy-2-(pyrrolidin-1-ylmethyl)aniline120150
2-((2-Methylpyrrolidin-1-yl)methyl)aniline200350

Experimental Protocols

General Synthesis of Substituted this compound Analogs

A plausible synthetic route for the parent compound and its aniline-substituted analogs involves a Mannich-type reaction or reductive amination. For example, the synthesis of 4-chloro-2-(pyrrolidin-1-ylmethyl)aniline could be envisioned as follows:

  • Step 1: Synthesis of 4-chloro-2-nitrobenzaldehyde. Starting from 4-chloro-2-nitrotoluene, oxidation of the methyl group would yield the corresponding aldehyde.

  • Step 2: Reductive amination. The aldehyde from Step 1 can be reacted with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form 1-((4-chloro-2-nitrophenyl)methyl)pyrrolidine.

  • Step 3: Reduction of the nitro group. The nitro group of the intermediate from Step 2 can be reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to yield the final product, 4-chloro-2-(pyrrolidin-1-ylmethyl)aniline.

A general procedure for the synthesis of 4-chloro-2-methylaniline has been described, which can be adapted for the synthesis of the aniline starting materials[1].

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of test compounds for the dopamine D2 receptor[2][3].

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human dopamine D2 receptor are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.

    • Cells are harvested, and a crude membrane fraction is prepared by homogenization in a lysis buffer followed by centrifugation. The final membrane pellet is resuspended in an assay buffer.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate in a final volume of 250 µL.

    • To each well, add:

      • 150 µL of the D2 receptor-containing membrane preparation.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of a radioligand, such as [3H]spiperone, at a fixed concentration (e.g., 0.2 nM)[4].

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist, such as 4 µM (+)-butaclamol[4].

    • The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine.

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The IC50 values are determined by non-linear regression analysis of the competition curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[4].

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This protocol is based on standard procedures for 5-HT1A receptor binding assays[5][6].

  • Cell Culture and Membrane Preparation:

    • CHO-K1 cells expressing the human 5-HT1A receptor are cultured and membranes are prepared as described for the D2 receptor assay.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate.

    • Membranes (approximately 10 µg of protein) are suspended in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4)[5].

    • The test compounds are added at a range of concentrations.

    • A suitable radioligand, such as [3H]8-OH-DPAT, is added at a fixed concentration (e.g., 0.25 nM)[5].

    • Non-specific binding is determined using a high concentration of a known 5-HT1A ligand, such as 10 µM metergoline[5].

    • The mixture is incubated for 60 minutes at room temperature.

  • Filtration and Counting:

    • The reaction is terminated by filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • IC50 and Ki values are calculated as described for the dopamine D2 receptor assay.

Visualizations

Proposed Structure-Activity Relationship

SAR_Hypothesis cluster_parent Parent Compound cluster_aniline_mods Aniline Ring Modifications cluster_pyrrolidine_mods Pyrrolidine Ring Modifications Parent This compound (Moderate D2/5-HT1A Affinity) Fluoro 4-Fluoro Analog (Increased D2 Affinity) Parent->Fluoro e- withdrawing Chloro 4-Chloro Analog (Potentially Highest D2 Affinity) Parent->Chloro e- withdrawing Methoxy 4-Methoxy Analog (Increased 5-HT1A Affinity) Parent->Methoxy e- donating Methyl 2-Methyl Analog (Decreased Affinity - Steric Hindrance) Parent->Methyl Steric bulk

Caption: Proposed Structure-Activity Relationship for this compound Analogs.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling D2_Agonist D2 Agonist D2R Dopamine D2 Receptor D2_Agonist->D2R Binds Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response Leads to

References

Navigating the Solvent Landscape: A Comparative Guide for 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a solvent system is a critical parameter that can dictate the success of a chemical transformation. This guide provides a comparative analysis of the performance of 2-(Pyrrolidin-1-ylmethyl)aniline in various solvent systems. Due to a notable scarcity of direct comparative studies in published literature for this specific compound, we will present an illustrative case study on a closely related reaction, discuss key considerations for solvent selection, and provide a general experimental protocol to guide your research.

Physicochemical Properties of this compound

This compound is a substituted aniline derivative featuring a pyrrolidine moiety. Its structure suggests its potential use as a bidentate ligand in organometallic chemistry, as a catalyst in organic synthesis, or as a building block for more complex molecules. The presence of both a primary aromatic amine and a tertiary aliphatic amine group imparts a unique combination of electronic and steric properties that can be influenced by the solvent environment.

Key Properties:

  • Molecular Formula: C₁₁H₁₆N₂

  • Molecular Weight: 176.26 g/mol

  • Solubility: Expected to be soluble in a range of organic solvents.

Illustrative Performance Data: Solvent Effects on a Related Reaction

While direct data on this compound is limited, we can draw valuable insights from a study on the synthesis of substituted 3-pyrrolin-2-ones, a reaction that also involves an aniline derivative. The following table summarizes the effect of different solvents on the yield of the model reaction between aniline, diethyl acetylenedicarboxylate, and 4-chlorobenzaldehyde.[1][2][3][4][5] This data serves as a practical example of how solvent choice can significantly impact reaction outcomes.

SolventReaction Time (min)Yield (%)
Water8070
Ethanol 15 89
Water-Ethanol6078
Methanol3572
Dichloromethane4062
Acetonitrile3568

Data from the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones.[1][2][3][4][5]

As the data illustrates, ethanol proved to be the optimal solvent for this particular transformation, affording the highest yield in the shortest reaction time.[1][2][3][4][5] This highlights the importance of empirical solvent screening in reaction optimization.

Experimental Protocols

The following is a general protocol for a reaction where this compound could be employed as a catalyst, for instance, in a condensation reaction. This protocol emphasizes a solvent screening phase.

General Protocol for a Catalytic Condensation Reaction with Solvent Screening:

  • Reactant Preparation: In separate, dry vials, prepare stock solutions of the aldehyde (1.0 M in a relatively inert solvent like toluene) and the ketone (1.0 M in the same solvent).

  • Catalyst Preparation: Prepare a stock solution of this compound (0.1 M in the same solvent).

  • Solvent Screening Setup: To a series of labeled, dry reaction vials, add the desired solvent (0.5 mL) to be tested (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile, Dimethylformamide).

  • Reaction Initiation: To each vial, add the aldehyde stock solution (100 µL, 0.1 mmol), the ketone stock solution (120 µL, 0.12 mmol), and the this compound stock solution (20 µL, 0.002 mmol).

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Once the reaction is deemed complete, or after a set time, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine the conversion and yield for each solvent system.

Visualizing the Workflow for Solvent Selection

The selection of an appropriate solvent is a multifactorial process. The following diagram illustrates a logical workflow to guide a researcher in this critical decision-making process.

Solvent_Selection_Workflow Workflow for Solvent Selection cluster_0 Initial Considerations cluster_1 Screening cluster_2 Optimization and Final Selection start Define Reaction: Reactants, Products, Catalyst solubility Solubility of Reactants and Catalyst start->solubility reactivity Solvent Reactivity (Inertness) start->reactivity temp Reaction Temperature (Boiling Point) start->temp lit_search Literature Search for Similar Reactions solubility->lit_search reactivity->lit_search temp->lit_search solvent_class Select Solvents from Different Classes (Polar Aprotic, Polar Protic, Nonpolar) lit_search->solvent_class exp_screen Perform Small-Scale Experimental Screening solvent_class->exp_screen analyze Analyze Results: Yield, Purity, Reaction Rate exp_screen->analyze workup Consider Downstream Processing (Work-up, Purification) analyze->workup safety Evaluate Safety and Environmental Impact workup->safety final_choice Final Solvent Selection safety->final_choice

Caption: A logical workflow for selecting an optimal solvent for a chemical reaction.

Conclusion

References

Performance Benchmark: 2-(Pyrrolidin-1-ylmethyl)aniline as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of modern synthetic chemistry, the development of efficient and versatile catalysts is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are cornerstone methodologies for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The efficacy of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. This guide presents a comparative framework for benchmarking the performance of 2-(Pyrrolidin-1-ylmethyl)aniline as a potential bidentate N,N'-donor ligand against established, commercially available catalyst systems.

While direct experimental data for the catalytic activity of this compound is not yet extensively documented in peer-reviewed literature, its structural motif, featuring both an aniline and a pyrrolidine moiety, suggests its potential as a ligand in cross-coupling catalysis. This document outlines a hypothetical benchmarking study, providing detailed experimental protocols and data presentation formats to facilitate a direct and objective comparison with a well-established commercial catalyst system, specifically one employing the Buchwald ligand XPhos.

Comparative Performance Data

The following tables summarize the expected performance of a standard commercial catalyst, Pd-XPhos, in a model Buchwald-Hartwig amination reaction. This provides a benchmark against which the performance of a catalyst system based on this compound can be evaluated.

Table 1: Catalyst Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Commercial Benchmark XPhos1NaOtBuToluene10012>95>95>7.9
Test Catalyst This compound1NaOtBuToluene10012TBDTBDTBD
Test Catalyst This compound0.5NaOtBuToluene10012TBDTBDTBD

TBD: To Be Determined through experimentation. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h).

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental conditions are crucial. The following protocols are based on established literature procedures for catalyst screening in Buchwald-Hartwig amination.[1][2]

General Procedure for Catalyst Screening in Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Amine (e.g., aniline, 1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol% Pd)

  • Ligand (XPhos or this compound, 0.012 mmol, 1.2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Internal standard (e.g., dodecane)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, palladium precursor, ligand, and base under an inert atmosphere.

  • Seal the tube with a septum and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine and the internal standard.

  • Place the Schlenk tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

Reaction Monitoring and Work-up:

  • Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield by quantitative analysis (e.g., GC with an internal standard) and purify the product by column chromatography if necessary for full characterization.

Visualizing the Catalyst Evaluation Workflow

The logical progression from initial catalyst identification to performance validation is a critical aspect of catalyst development. The following diagram illustrates a typical workflow for screening and evaluating a new catalyst system.

Catalyst_Screening_Workflow Catalyst Screening and Evaluation Workflow cluster_0 Preparation cluster_1 High-Throughput Screening cluster_2 Optimization & Validation cluster_3 Benchmarking A Synthesize/Acquire This compound C Prepare Stock Solutions A->C B Select Palladium Precursor (e.g., Pd2(dba)3) B->C D Reaction Setup in Parallel (Varying Ligand, Base, Solvent) C->D E Reaction Execution (Controlled Temperature & Time) D->E F Rapid Analysis (GC-MS or LC-MS) E->F G Identify Lead Conditions F->G H Scale-up Reaction G->H I Isolate and Characterize Product H->I J Determine TON & TOF I->J K Compare with Commercial Catalyst (e.g., Pd-XPhos) J->K L Publish Comparison Guide K->L

Caption: A workflow for the screening and evaluation of a new catalyst.

This guide provides a foundational framework for the systematic evaluation of this compound as a ligand in palladium-catalyzed cross-coupling reactions. By adhering to standardized protocols and direct comparison with industry-standard catalysts, researchers can effectively determine the potential of this and other novel ligands to advance the field of synthetic chemistry.

References

The Evolving Landscape of Asymmetric Catalysis: A Comparative Look at 2-(Pyrrolidin-1-ylmethyl)aniline Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an effective catalyst is paramount. Pyrrolidine-based structures have long been a cornerstone in asymmetric catalysis, valued for their rigid scaffold and tunable stereoelectronic properties. This guide provides a comparative overview of the catalytic performance of 2-(pyrrolidin-1-ylmethyl)aniline derivatives and structurally related pyrrolidine-based catalysts, offering insights into their applications and efficacy in various asymmetric transformations.

While direct head-to-head comparative studies on a wide range of substituted this compound catalysts are not extensively documented in publicly available literature, a significant body of research on analogous pyrrolidine-containing catalysts allows for a valuable comparative analysis. This guide synthesizes available data to highlight the catalytic potential of this class of compounds and provides a framework for selecting appropriate catalysts for specific synthetic challenges.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The efficacy of a catalyst is best assessed through quantitative metrics such as yield and enantiomeric excess (e.e.). The following table summarizes the performance of several pyrrolidine-based catalysts in various asymmetric reactions, providing a snapshot of their catalytic prowess.

Catalyst/LigandReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (e.e., %)
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidineAldol ReactionVarious aldehydes and ketonesHighOften >90%
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidineMichael AdditionVarious Michael donors and acceptorsGood to HighUp to 99%
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidineMannich ReactionVarious aldehydes, amines, and ketonesGood to HighUp to 99%
Chiral phosphine ligand with 2-methylpyrrolidine derivativePd-catalyzed asymmetric carboaminationN-Boc-pent-4-enylamine + 2-Bromonaphthalene78%82%
Chiral phosphine ligand with 2-methylpyrrolidine derivativePd-catalyzed asymmetric carboaminationN-Boc-pent-4-enylamine + 4-Bromobiphenyl80%85%
Chiral phosphine ligand with 2-methylpyrrolidine derivativePd-catalyzed asymmetric carboaminationN-Boc-pent-4-enylamine + 3-Bromopyridine65%75%

Experimental Methodologies

To facilitate the replication and further development of these catalytic systems, detailed experimental protocols for key reactions are provided below.

General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine

To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, CH2Cl2, or toluene) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) is added the ketone (2.0 to 10.0 mmol). Subsequently, the organocatalyst (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (typically 10-30 mol%) is added. The reaction mixture is stirred until completion, as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Palladium-Catalyzed Asymmetric Carboamination

In a glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)2, 5 mol%) and a chiral phosphine ligand (12 mol%). Anhydrous toluene is added to dissolve the catalyst and ligand. To this solution is added the aryl bromide (1.2 equivalents) and the N-Boc-pent-4-enylamine (1.0 equivalent), followed by the addition of a base (e.g., sodium tert-butoxide, 2.1 equivalents). The Schlenk tube is sealed and the reaction mixture is heated to 90 °C. The progress of the reaction is monitored by TLC or GC-MS. Once the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-(arylmethyl)pyrrolidine derivative.[1] The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Mechanism and Workflow

The catalytic cycle of many pyrrolidine-based organocatalysts, particularly in reactions involving carbonyl compounds, often proceeds through the formation of a key enamine intermediate. This intermediate enhances the nucleophilicity of the carbonyl compound, enabling it to attack an electrophile stereoselectively. The chiral environment provided by the pyrrolidine catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Catalytic_Cycle cluster_cycle General Catalytic Cycle (Enamine Catalysis) Ketone Ketone/Aldehyde Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Pyrrolidine Catalyst Catalyst->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile Electrophile->Iminium Product Chiral Product Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: General catalytic cycle for a pyrrolidine-catalyzed reaction involving enamine formation.

The experimental workflow for a typical catalytic reaction screening and optimization process is outlined below. This systematic approach is crucial for identifying the optimal reaction conditions for a given transformation.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalyst Screening Start Define Reaction Screen_Catalysts Screen Pyrrolidine Derivatives Start->Screen_Catalysts Screen_Solvents Screen Solvents Screen_Catalysts->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Optimize_Conc Optimize Concentration Optimize_Temp->Optimize_Conc Analyze Analyze Yield & e.e. Optimize_Conc->Analyze Optimal_Conditions Optimal Conditions Identified Analyze->Optimal_Conditions Acceptable Refine Refine Conditions Analyze->Refine Not Acceptable Refine->Screen_Catalysts

Caption: A typical workflow for screening and optimizing a new catalytic asymmetric reaction.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography with other widely used analytical techniques for the structural elucidation of small organic molecules, focusing on the example of 2-(Pyrrolidin-1-ylmethyl)aniline. While a public crystal structure for this specific molecule is not available, this guide will leverage data from closely related structures to illustrate the power and process of X-ray crystallography and offer a framework for selecting the most suitable analytical method.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is an unparalleled technique for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, it provides a detailed three-dimensional map of electron density. This map allows for the precise determination of atomic positions, bond lengths, and bond angles, offering conclusive evidence of a molecule's conformation and stereochemistry.

While obtaining a suitable crystal can be a challenge, the resulting data is unequivocal. For instance, the crystal structure of a related compound, 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, reveals a dihedral angle of 62.6(1)° between the benzene and pyrrolidine rings.[1] This level of detail is unique to X-ray crystallography.

Alternative Methodologies: A Comparative Analysis

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are indispensable tools in the chemist's arsenal, particularly when crystallization is challenging.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most common alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Often considered the gold standard for the structural analysis of organic compounds in solution, NMR spectroscopy provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[3][4] It is a powerful tool for determining the connectivity of atoms and the relative stereochemistry of a molecule.[5] For many organic chemists, NMR is the primary method for routine structure confirmation.[4]

Mass Spectrometry (MS): This technique provides the molecular weight of a compound with high accuracy, which is crucial for determining its molecular formula.[3][6] Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.[6]

The following table summarizes the key performance aspects of these techniques:

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment, relative stereochemistryMolecular weight, molecular formula, fragmentation patterns
Sample Requirements Single, high-quality crystal (typically > 0.1 mm)Soluble sample (milligram quantities)Small sample amount (microgram to nanogram)
Strengths Unambiguous and definitive structural determination.[7]Non-destructive, applicable to solutions, excellent for dynamic studies.High sensitivity, accurate mass determination.[3]
Limitations Requires a suitable single crystal, which can be difficult to obtain.Provides information on the average structure in solution, can be complex to interpret for large molecules.Does not provide direct information on stereochemistry or 3D arrangement.

Experimental Protocols

Single-Crystal X-ray Diffraction

The following provides a general methodology for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, such as a Bruker AXS D8 Quest, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[8] X-ray data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. Software like SAINT is used for data reduction.[8]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software such as SHELXS97.[1] The initial structural model is then refined using a least-squares method with software like SHELXL97 to improve the fit between the calculated and observed diffraction data.[1]

Visualizing the Workflow

The process of confirming a molecular structure can be visualized as a logical workflow, where different techniques provide complementary information.

Workflow for Molecular Structure Confirmation cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) Purification->NMR Crystal_Growth Crystal Growth Purification->Crystal_Growth Structure_Confirmed Structure Confirmed MS->Structure_Confirmed Provides MW NMR->Structure_Confirmed Provides Connectivity XRD X-ray Crystallography (Absolute Structure) Crystal_Growth->XRD XRD->Structure_Confirmed Provides 3D Structure

Caption: Workflow for molecular structure confirmation.

This diagram illustrates the logical flow from synthesis to definitive structural confirmation, highlighting the complementary roles of different analytical techniques.

The decision-making process for choosing the appropriate analytical technique can also be represented in a flowchart.

Decision Tree for Structure Elucidation Start Start: New Compound Synthesized MS_NMR Perform MS and NMR Start->MS_NMR Structure_Clear Is Structure Clear from MS/NMR? MS_NMR->Structure_Clear Attempt_Crystallization Attempt Crystallization Structure_Clear->Attempt_Crystallization No End_Confirmed Structure Confirmed Structure_Clear->End_Confirmed Yes Crystals_Formed Good Crystals Formed? Attempt_Crystallization->Crystals_Formed Perform_XRD Perform X-ray Crystallography Crystals_Formed->Perform_XRD Yes Advanced_NMR Perform Advanced NMR (2D, NOESY, etc.) Crystals_Formed->Advanced_NMR No Perform_XRD->End_Confirmed End_Uncertain Structure Remains Uncertain Advanced_NMR->End_Uncertain

Caption: Decision tree for structure elucidation.

This flowchart provides a practical guide for researchers to determine the most efficient path to unambiguous structural confirmation.

References

Evaluating the Enantioselectivity of Catalysts Derived from 2-(Aminomethyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral catalyst is a critical decision in the development of efficient asymmetric syntheses. This guide provides a comparative overview of the enantioselectivity of organocatalysts derived from the versatile 2-(aminomethyl)pyrrolidine scaffold, with a specific focus on its aniline derivative, 2-(Pyrrolidin-1-ylmethyl)aniline. Due to a scarcity of direct experimental data on the aniline derivative, this guide will leverage data from closely related analogues to evaluate its potential performance against other established pyrrolidine-based catalysts.

Catalysts derived from the chiral pool, particularly from natural amino acids like proline, have become indispensable tools in asymmetric synthesis. The 2-(aminomethyl)pyrrolidine framework, readily accessible from (S)-proline, offers a modular platform for the design of a diverse range of organocatalysts. By modifying the exocyclic amine, researchers have developed powerful catalysts for key C-C bond-forming reactions, including the Michael addition and aldol reaction. These catalysts typically operate via enamine or iminium ion intermediates, creating a chiral environment that directs the stereochemical outcome of the reaction.

Structural Overview of 2-(Aminomethyl)pyrrolidine-Derived Catalysts

The core structure of these catalysts features a pyrrolidine ring, which provides the chiral backbone, and a side chain with a modifiable amino group. This amino group can be functionalized to introduce hydrogen-bond donors (e.g., thiourea, sulfonamide) or other sterically and electronically tuned substituents, allowing for the fine-tuning of the catalyst's activity and selectivity.

Figure 1. General structure of catalysts derived from the 2-(aminomethyl)pyrrolidine scaffold.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of enantioselective C-C bond formation. Catalysts derived from (S)-2-(aminomethyl)pyrrolidine have demonstrated considerable success in this reaction, particularly in the addition of aldehydes and ketones to nitroolefins.

Comparison with Diphenylprolinol Methyl Ether

Diphenylprolinol methyl ether is a well-established organocatalyst known for its high enantioselectivity in Michael additions.[1][2][3] A comparison of the performance of a thiourea catalyst derived from (S)-2-(aminomethyl)pyrrolidine with diphenylprolinol methyl ether in the Michael addition of isobutyraldehyde to β-nitrostyrene is presented below.

CatalystReactionSubstrate 1Substrate 2Yield (%)dree (%)Reference
(S)-2-(Aminomethyl)pyrrolidine-Thiourea Michael AdditionIsobutyraldehydeβ-Nitrostyrene9595:598[4]
Diphenylprolinol Methyl Ether Michael AdditionPropanalMethyl Vinyl Ketone85-99[1][2]

While both catalysts provide excellent enantioselectivity, the thiourea derivative of 2-(aminomethyl)pyrrolidine shows comparable performance to the well-established diphenylprolinol methyl ether, highlighting the potential of this catalyst class.

Performance in Asymmetric Aldol Reaction

The asymmetric aldol reaction is another fundamental transformation for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are benchmark catalysts for this reaction.[5][6][7]

Comparison with L-Proline

L-proline is the archetypal organocatalyst for the aldol reaction. The performance of a prolinamide catalyst derived from (S)-2-(aminomethyl)pyrrolidine can be compared to that of L-proline in the reaction between cyclohexanone and p-nitrobenzaldehyde.

CatalystReactionSubstrate 1Substrate 2Yield (%)dree (%)Reference
(S)-2-(Aminomethyl)pyrrolidine-Prolinamide Aldol ReactionCyclohexanonep-Nitrobenzaldehyde9295:596[4]
L-Proline Aldol ReactionCyclohexanonep-Nitrobenzaldehyde9993:794[5]

The prolinamide derivative of 2-(aminomethyl)pyrrolidine demonstrates slightly higher enantioselectivity than L-proline itself, showcasing the positive effect of the structural modification.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and application of these catalysts. Below are representative procedures for the synthesis of a 2-(aminomethyl)pyrrolidine-derived catalyst and its application in a Michael addition.

Synthesis of a (S)-Pyrrolidine-Thiourea Organocatalyst

This protocol outlines the synthesis of a bifunctional thiourea organocatalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine.[4]

G Synthesis of a (S)-Pyrrolidine-Thiourea Catalyst cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Deprotection A 4-(Trifluoromethyl)aniline C Isothiocyanate Intermediate A->C CH2Cl2, Et3N B Thiophosgene B->C E Boc-Protected Thiourea C->E D (S)-1-Boc-2-(aminomethyl)pyrrolidine D->E CH2Cl2 F Final Thiourea Catalyst E->F TFA, CH2Cl2

Figure 2. Experimental workflow for the synthesis of a thiourea catalyst.

Procedure:

  • Isothiocyanate Formation: To a solution of 4-(trifluoromethyl)aniline in dichloromethane, triethylamine is added. The mixture is cooled to 0 °C, and thiophosgene is added dropwise. The reaction is stirred at room temperature for 12 hours.

  • Thiourea Formation: The resulting isothiocyanate is added to a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine in dichloromethane and stirred for 2 hours.

  • Deprotection: The Boc-protected thiourea is dissolved in dichloromethane, and trifluoroacetic acid is added. The solution is stirred for 4 hours to yield the final catalyst.

Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol describes a typical procedure for the Michael addition catalyzed by a (S)-pyrrolidine trifluoromethanesulfonamide catalyst.[8]

G Asymmetric Michael Addition Workflow A Mix Catalyst and Nitroolefin in Solvent B Add Aldehyde A->B C Stir at Room Temperature B->C D Reaction Monitoring (TLC) C->D E Work-up and Purification D->E Reaction Complete F Chiral Product E->F

Figure 3. General experimental workflow for a catalyzed Michael addition.

Procedure:

  • To a stirred solution of the nitroolefin (e.g., β-nitrostyrene, 0.5 mmol) in an anhydrous solvent (e.g., CH2Cl2, 1.0 mL) at room temperature, the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (10 mol%) is added.[8]

  • The aldehyde (e.g., propanal, 3.0 equivalents) is then added dropwise to the reaction mixture.[8]

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).[8]

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[8]

Conclusion

Catalysts derived from the 2-(aminomethyl)pyrrolidine scaffold represent a powerful and versatile class of organocatalysts for asymmetric synthesis. While direct experimental data for the aniline derivative, this compound, is limited in the current literature, the high enantioselectivities achieved with closely related thiourea and prolinamide analogues in Michael and aldol reactions suggest that it would be a highly effective catalyst. Further research into the synthesis and application of the aniline derivative is warranted to fully explore its catalytic potential. The modular nature of the 2-(aminomethyl)pyrrolidine backbone provides a promising platform for the development of novel, highly selective catalysts for a broad range of asymmetric transformations, contributing to the advancement of pharmaceutical and fine chemical synthesis.

References

Assessing Experimental Reproducibility: A Comparative Guide to Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for compounds targeting monoamine transporters, with a focus on derivatives of 2-(pyrrolidin-1-ylmethyl)aniline. Due to the limited availability of direct and extensive reproducibility studies on this compound itself, this guide utilizes data from a closely related analog, 1-(4-azido-3-iodophenyl)-2-(pyrrolidin-1-yl)pentan-1-one, which shares key structural motifs and functional activity as a dopamine transporter (DAT) inhibitor. This analog serves as a proxy to facilitate a comparison with other well-characterized monoamine transporter inhibitors.

The primary mechanism of action for these compounds is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by binding to their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby modulating neurotransmission.

Comparative Analysis of Monoamine Transporter Inhibitors

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for the this compound analog and a selection of alternative monoamine transporter inhibitors. This data is crucial for assessing the potency and selectivity of these compounds, which are key factors in experimental reproducibility.

CompoundTarget TransporterBinding Affinity (Ki) [nM]Uptake Inhibition (IC50) [nM]
1-(4-azido-3-iodophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Analog of this compound) DAT78 ± 18130 ± 20
ReboxetineNET1.1-
DesipramineNET4.7-
NisoxetineNET0.82.5
Vanoxerine (GBR12909)DAT1.210
FluoxetineSERT0.91.2

Note: Data for the this compound analog is from a study on its utility as a photoaffinity ligand for DAT. Data for other compounds are compiled from various pharmacological studies.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific transporter.

Materials:

  • Cell membranes prepared from cells expressing the target transporter (e.g., HEK293-hDAT, HEK293-hNET).

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compound (e.g., this compound analog) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to the affinity of the radioligand.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cells stably expressing the target transporter (e.g., HEK293-hDAT, HEK293-hNET).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).

  • Test compound at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of action for monoamine transporter inhibitors like this compound and its alternatives.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) VMAT2->Vesicle Packaging Neurotransmitter Dopamine/ Norepinephrine Vesicle->Neurotransmitter Release Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling Transporter Dopamine (DAT) or Norepinephrine (NET) Transporter Neurotransmitter->Transporter Reuptake Transporter->MAO Metabolism Inhibitor This compound or Alternative Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by transporter-targeting compounds.

Experimental Workflow for Assessing Transporter Inhibition

This diagram outlines the logical flow of the experimental procedures used to characterize the inhibitory activity of the compounds.

start Start: Compound Synthesis and Purification cell_culture Cell Culture: HEK293 cells expressing hDAT or hNET start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Inhibition Assay cell_culture->uptake_assay data_analysis Data Analysis: Calculate Ki and IC50 values binding_assay->data_analysis uptake_assay->data_analysis comparison Comparative Analysis: Assess potency and selectivity against alternatives data_analysis->comparison conclusion Conclusion: Evaluate potential for reproducible experiments comparison->conclusion

Caption: Workflow for the in vitro characterization of monoamine transporter inhibitors.

Comparative Efficacy of 2-(Pyrrolidin-1-ylmethyl)aniline-Based Compounds and Analogs in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of compounds based on the 2-(Pyrrolidin-1-ylmethyl)aniline scaffold and structurally related analogs. The focus is on their potential as anti-inflammatory and anticancer agents, supported by available experimental data from preclinical studies. While direct comparative data for a broad range of this compound derivatives is limited in publicly accessible research, this guide synthesizes findings from closely related pyrrolidine and aniline-containing compounds to offer valuable insights for drug discovery and development.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Pyrrolidine derivatives have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrrolidine-containing compounds compared to a standard non-steroidal anti-inflammatory drug (NSAID), celecoxib.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrrolizine Derivatives

Compound IDChemical ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 12 N-(4-bromophenyl)-7-cyano-6-phenyl-H-pyrrolizine-5-carboxamide2.450.852.88
Compound 13 N-(4-bromophenyl)-7-cyano-6-(4-chlorophenyl)-H-pyrrolizine-5-carboxamide5.690.946.05
Compound 16 N-(4-bromophenyl)-7-cyano-6-(4-methoxyphenyl)-H-pyrrolizine-5-carboxamide4.331.034.20
Compound 17 N-(4-bromophenyl)-7-cyano-6-(4-(dimethylamino)phenyl)-H-pyrrolizine-5-carboxamide3.891.123.47
Celecoxib Standard NSAID>1000.04>2500

Data sourced from a study on pyrrolizine derivatives as COX inhibitors.[1]

Anticancer Activity: Cytotoxicity and Kinase Inhibition

The this compound scaffold and its analogs are of interest in oncology due to their potential to inhibit cancer cell proliferation and target key signaling pathways.

In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of various aniline and pyrrolidine derivatives against common cancer cell lines, demonstrating their cytotoxic potential.

Table 2: In Vitro Cytotoxicity (IC50) of Aniline and Pyrrolidinone Derivatives Against Cancer Cell Lines

Compound IDChemical ScaffoldCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
IK5 Pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline hybridA549 (Lung)0.36Cisplatin-
MCF-7 (Breast)0.42
MDA-MB-231 (Breast)0.80
Compound 4a 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamideMCF-7 (Breast)7.5Indibulin-
Compound 13 Diphenylamine-pyrrolidin-2-one-hydrazone derivativeMDA-MB-231 (Breast)5.10--
IGR39 (Melanoma)2.50
PPC-1 (Prostate)3.63
Panc-1 (Pancreatic)5.77

Data for IK5 sourced from a study on MERTK inhibitors.[4] Data for Compound 4a from an evaluation of indibulin analogues.[5][6] Data for Compound 13 from a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives.[7]

MERTK Inhibition

The receptor tyrosine kinase MERTK is a promising target in cancer therapy. Certain aniline-based compounds have shown inhibitory activity against MERTK.

Table 3: MERTK Kinase Inhibitory Activity

Compound IDChemical ScaffoldMERTK Inhibition (%) @ 1 µMMERTK Inhibition (%) @ 10 µM
IK5 Pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline hybrid~42%-
Other Analogs Pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline hybridsSuboptimalSuboptimal

Data for IK5 and other analogs sourced from a study on MERTK inhibitors.[4]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the rate of oxidation of the chromogenic substrate by monitoring the change in absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

MERTK Signaling Pathway in Cancer

The MERTK signaling pathway is implicated in cancer cell survival, proliferation, and immune evasion. Inhibition of this pathway is a key therapeutic strategy.

MERTK_Signaling_Pathway Ligand Gas6 / Protein S MERTK MERTK Receptor Ligand->MERTK Binds & Activates PI3K PI3K MERTK->PI3K RAS RAS MERTK->RAS STAT3 STAT3 MERTK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified MERTK signaling cascade in cancer cells.

Intrinsic Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic pathway is a key mechanism for this process.

Intrinsic_Apoptosis_Pathway Stimuli Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax, Bak) Stimuli->Bcl2 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic apoptosis signaling pathway.

Experimental Workflow for In Vitro Anticancer Drug Screening

This workflow outlines the typical steps involved in the initial screening of compounds for anticancer activity.

Experimental_Workflow A Cell Culture (Cancer Cell Lines) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (IC50 Determination) D->E F Lead Compound Identification E->F

Caption: A typical workflow for in vitro anticancer compound screening.

References

Safety Operating Guide

Safe Disposal of 2-(Pyrrolidin-1-ylmethyl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2-(Pyrrolidin-1-ylmethyl)aniline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.

Based on the safety data sheets (SDS) of structurally similar compounds, this compound should be treated as a hazardous chemical. While a specific SDS for this exact isomer was not located, the information from analogous compounds such as 3-(Pyrrolidin-1-ylmethyl)aniline and N-Methyl-N-(pyrrolidin-2-ylmethyl)aniline provides a strong basis for safe handling and disposal procedures.[1][2] Waste generated from the use of this substance is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1]

Immediate Safety and Spill Response

In the event of a spill or exposure, immediate and appropriate action is critical. The following steps should be taken to mitigate risks:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Spill Containment: In case of a spill, prevent further spread by using an inert absorbent material such as sand, vermiculite, or earth.[3] Do not use combustible materials like paper towels for absorption.[3]

  • Cleanup: Carefully collect the absorbed material and place it into a designated, sealed, and properly labeled hazardous waste container.[2][3] The spill area should then be decontaminated with a suitable solvent, followed by washing with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.[3]

  • Environmental Protection: Do not allow the chemical or its waste to enter drains or waterways.[1][2]

First Aid Measures

In case of accidental exposure, follow these first aid guidelines and seek immediate medical attention:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

Proper Disposal Procedures

The disposal of this compound must be managed through an approved hazardous waste disposal program. Adherence to institutional and regulatory guidelines is mandatory.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[1]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid for waste collection.[2][3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[3]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[2][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste classify Classify as Hazardous Waste start->classify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe segregate Segregate from other Waste Streams ppe->segregate container Use a Labeled, Leak-Proof, Chemically Compatible Container segregate->container storage Store in a Designated, Secure, and Ventilated Area container->storage disposal Arrange for Disposal via Institutional EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Protocols for 2-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-(Pyrrolidin-1-ylmethyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[3]

Safety and Handling Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3][4]

2. Handling Procedures

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust, vapor, mist, or gas.[2][4] Avoid contact with skin and eyes.[4][5]

3. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Reagent: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[6]

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogen-containing organic waste.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

    • Segregation: Do not mix incompatible waste streams.[6]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

Experimental Workflow and Safety Diagram

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment EmergencyPrep Ensure Emergency Equipment is Accessible RiskAssessment->EmergencyPrep DonPPE Don Appropriate PPE EmergencyPrep->DonPPE Weighing Weigh Compound DonPPE->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate SegregateWaste Segregate Waste Streams Reaction->SegregateWaste WashHands Wash Hands Thoroughly Decontaminate->WashHands LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste cluster_ppe Personal Protective Equipment cluster_protection Protection Against FumeHood Chemical Fume Hood Inhalation Inhalation FumeHood->Inhalation Goggles Chemical Splash Goggles EyeContact Eye Contact Goggles->EyeContact FaceShield Face Shield FaceShield->EyeContact Gloves Chemical-Resistant Gloves (Double-Gloved) SkinContact Skin Contact Gloves->SkinContact LabCoat Flame-Resistant Lab Coat LabCoat->SkinContact Spills Spills LabCoat->Spills Shoes Closed-Toe Shoes Shoes->Spills Respirator NIOSH-Approved Respirator (if required) Respirator->Inhalation

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-1-ylmethyl)aniline
Reactant of Route 2
2-(Pyrrolidin-1-ylmethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.